4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO3/c1-12(2)8-15-13(16-9-12)11-5-3-10(7-14)4-6-11/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHDMCQVJGHKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400696 | |
| Record name | 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128376-65-8 | |
| Record name | 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Formylbenzeneboronic acid, 2,2-dimethyl propane-1,3-diol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (CAS No. 128376-65-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a versatile bifunctional reagent in organic synthesis. Its neopentyl glycol-protected boronic acid and aldehyde functionalities make it a valuable building block, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. This document details the compound's physicochemical properties, provides a standard synthesis protocol, and presents a representative experimental procedure for its application in Suzuki-Miyaura coupling. Furthermore, key chemical transformations and reaction mechanisms are illustrated to support researchers in its effective utilization.
Chemical Identity and Physical Properties
This compound is an organic compound that serves as a stable and efficient precursor to 4-formylphenylboronic acid in palladium-catalyzed cross-coupling reactions. The neopentyl glycol protecting group offers enhanced stability compared to the free boronic acid, facilitating storage and handling.
| Property | Value |
| CAS Number | 128376-65-8 |
| Molecular Formula | C₁₂H₁₅BO₃[1] |
| Molecular Weight | 218.06 g/mol [1][2] |
| Appearance | White solid[3] |
| Purity | Typically ≥98%[1][3] |
| Melting Point | 58-60 °C |
| Boiling Point | 350.5 ± 25.0 °C (Predicted) |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) |
| Storage Conditions | Store under inert gas (nitrogen or argon) at 2-8°C.[2] Susceptible to oxidation, requiring inert storage conditions. |
Synthesis
The most common and straightforward synthesis of this compound involves the esterification of 4-formylphenylboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol). This reaction is typically carried out in an anhydrous solvent and proceeds with high yield.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Formylphenylboronic acid
-
Neopentyl glycol (2,2-dimethyl-1,3-propanediol)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-formylphenylboronic acid (1.0 eq) in anhydrous tetrahydrofuran.
-
To this solution, add neopentyl glycol (1.1 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent by rotary evaporation.
-
Dissolve the crude product in dichloromethane.
-
Wash the organic phase with water (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield this compound as a white solid.
Synthesis Workflow
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction couples the organoborane with an organic halide or triflate in the presence of a palladium catalyst and a base. The aldehyde functionality can be retained for subsequent transformations or can be a key feature of the final product.
General Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate.
-
Transmetalation: The organoborane (R²-BY₂) reacts with the palladium(II) intermediate, with the assistance of a base, to form a diorganopalladium(II) complex. The base activates the boronic acid derivative.
-
Reductive Elimination: The diorganopalladium(II) complex eliminates the coupled product (R¹-R²) and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Representative Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The specific conditions may require optimization depending on the nature of the aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])
-
Solvent system (e.g., 1,4-Dioxane and water)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, combine this compound (1.2 eq), the aryl bromide (1.0 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for the required time (typically 2-24 hours), monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Other Reactions
The aldehyde functionality of this compound allows for a range of other chemical transformations, including:
-
Reductive Amination: To form secondary or tertiary amines.
-
Wittig Reaction: To form alkenes.
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the corresponding benzyl alcohol.
-
Condensation Reactions: With various nucleophiles to form imines, oximes, etc.
The boronic ester can also be used in other palladium-catalyzed reactions, such as the Suzuki-Miyaura polycondensation for the synthesis of conjugated polymers.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its stability, coupled with the reactivity of its two distinct functional groups, provides a powerful tool for the construction of complex molecular architectures, particularly in the synthesis of biaryl compounds with applications in pharmaceuticals, agrochemicals, and materials science. The provided protocols and diagrams serve as a foundational guide for researchers to effectively utilize this reagent in their synthetic endeavors.
References
Technical Guide: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is a versatile bifunctional reagent widely employed in organic synthesis. Its structure incorporates both a reactive aldehyde group and a stable neopentyl glycol boronate ester. This unique combination makes it a valuable building block, particularly in the construction of complex biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. Such structures are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on detailed experimental protocols.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 218.06 g/mol [1] |
| Molecular Formula | C₁₂H₁₅BO₃[1] |
| CAS Number | 128376-65-8[1] |
| Appearance | Solid |
| IUPAC Name | This compound[1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the esterification of 4-formylphenylboronic acid with neopentyl glycol. This reaction proceeds readily, often in high yield, to afford the stable boronate ester.
Experimental Protocol: Esterification
A general procedure for the synthesis is as follows:
Materials:
-
4-Formylphenylboronic acid
-
Neopentyl glycol (2,2-dimethylpropane-1,3-diol)
-
Toluene or another suitable azeotroping solvent
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 4-formylphenylboronic acid (1.0 equivalent) and neopentyl glycol (1.1 equivalents).
-
Add a sufficient volume of toluene to suspend the reagents.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Note: While a specific literature-reported yield for this exact transformation was not found in the immediate search, similar esterifications of boronic acids with diols are known to proceed with high efficiency, often exceeding 90%.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the boronate ester and an aryl or vinyl halide (or triflate), providing a powerful method for the synthesis of biaryl compounds. The aldehyde functionality can be retained for subsequent transformations or can be a key feature of the final target molecule.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
The following is a general protocol for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., dioxane, toluene, DMF)
-
Water (often used in a biphasic system)
Procedure:
-
In a reaction vessel, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄), and the base (e.g., 2.0 equivalents of K₂CO₃).
-
Add the solvent system (e.g., a mixture of toluene and water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for a Representative Suzuki-Miyaura Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 (Typical) |
| This compound | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 8 | >90 (Typical) |
Note: The yields presented are typical for Suzuki-Miyaura reactions under optimized conditions.
Logical Workflow of a Suzuki-Miyaura Reaction
The following diagram illustrates the key steps involved in a typical Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Signaling Pathway and Drug Development Context
While this compound is not itself a signaling molecule, it is a crucial building block in the synthesis of molecules that can interact with biological pathways. For instance, biaryl structures are common motifs in kinase inhibitors, which target signaling pathways involved in cancer and inflammatory diseases.
The diagram below illustrates a simplified logical relationship in a drug discovery context where this reagent might be used.
Caption: Logical flow from a starting material to a drug candidate.
Conclusion
This compound is a cornerstone reagent for the construction of complex organic molecules. Its stability and reactivity make it an invaluable tool in the synthesis of biaryl compounds, which are prevalent in medicinal chemistry and material science. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and professionals in these fields.
References
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde structure
An In-depth Technical Guide to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Executive Summary
This compound is a bifunctional organic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Featuring both a reactive aldehyde group and a stable neopentyl glycol boronic ester, this molecule serves as a versatile building block for the construction of complex molecular architectures. Its utility is particularly pronounced in the development of advanced pharmaceutical agents, where it functions as a key intermediate and linker. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in the burgeoning field of targeted protein degradation.
Chemical Identity and Properties
Structure and Nomenclature
The molecule consists of a benzaldehyde core substituted at the 4-position with a 5,5-dimethyl-1,3,2-dioxaborinane ring. The dioxaborinane ring serves as a protecting group for the boronic acid, rendering the compound more stable and easier to handle than its unprotected counterpart, 4-formylphenylboronic acid, while retaining the reactivity essential for cross-coupling reactions.
Caption: Molecular structure with key functional groups highlighted.
Physicochemical and Spectroscopic Data
Quantitative data for this compound has been compiled from various sources to provide a clear reference for researchers.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 128376-65-8 | [1][2][3] |
| Molecular Formula | C₁₂H₁₅BO₃ | [3][4] |
| Molecular Weight | 218.06 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| Appearance | White solid | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Boiling Point | 350.5 ± 25.0 °C at 760 mmHg | [1] |
| SMILES | B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C=O |[3] |
Table 2: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) and Multiplicity | Reference |
|---|---|---|---|
| ¹H NMR | CDCl₃, 400 MHz | 10.04 (s, 1H, -CHO), 7.96 (d, J=8.1 Hz, 2H, Ar-H), 7.85 (d, J=8.1 Hz, 2H, Ar-H), 3.80 (s, 4H, -OCH₂-), 1.04 (s, 6H, -C(CH₃)₂) | [5] |
| ¹³C NMR | CDCl₃, 101 MHz | 193.0 (-CHO), 137.8 (Ar-C), 134.3 (Ar-C), 128.7 (Ar-C), 72.4 (-OCH₂-), 31.9 (-C(CH₃)₂), 21.9 (-C(CH₃)₂) | [5] |
Note: The carbon atom directly attached to the boron atom is often not detected in ¹³C NMR due to quadrupolar broadening.[5]
Synthesis and Experimental Protocols
The most common and efficient synthesis of this compound involves the esterification of 4-formylphenylboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol). This reaction is typically performed under conditions that remove water to drive the equilibrium toward the product.
Caption: A typical workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on common laboratory practices for boronic acid esterification.
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formylphenylboronic acid (1.0 eq) and neopentyl glycol (1.1 eq).
-
Solvent Addition: Add a suitable aprotic solvent, such as toluene or hexanes, to suspend the reagents. The volume should be sufficient for efficient reflux.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified via silica gel column chromatography. A typical eluent system is a gradient of petroleum ether and ethyl acetate (e.g., starting from 20:1).[5]
-
Isolation: Combine the fractions containing the pure product and remove the eluent under reduced pressure to yield this compound as a white solid. A reported yield for this type of synthesis is approximately 65%.[5]
Applications in Chemical Synthesis
The bifunctional nature of the molecule makes it a powerful tool in multi-step organic synthesis. The aldehyde and boronic ester moieties exhibit orthogonal reactivity, allowing for selective transformations at either site.
-
Aldehyde Group Reactions: The aldehyde can participate in a wide range of classical carbonyl chemistry, including Wittig reactions, reductive aminations, aldol condensations, and the formation of imines and oximes.
-
Boronic Ester Group Reactions: The neopentyl boronic ester is a robust partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the connection of the aryl ring to a variety of other organic fragments (aryl, vinyl, alkyl).
Role in Drug Discovery: A Protein Degrader Building Block
A significant application of this compound is in the construction of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Caption: Orthogonal synthesis strategies for PROTACs using the title compound.
The title compound acts as a rigid linker scaffold. The aldehyde provides a handle for attaching one part of the PROTAC (e.g., the E3 ligase ligand) via reductive amination, while the boronic ester allows for the attachment of the other part (the target protein ligand) via a Suzuki coupling. This modular approach is highly valued in drug development for rapidly creating libraries of related compounds for optimization.
Mechanism of Action of Resulting PROTACs
While this compound itself does not have a direct role in signaling pathways, the PROTACs synthesized from it are designed to hijack the cell's natural protein disposal system.
Caption: Hijacking the ubiquitin-proteasome system via a PROTAC.
The process involves the PROTAC inducing the formation of a ternary complex between the target protein and an E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting poly-ubiquitin chain acts as a signal for the proteasome, which then recognizes, unfolds, and degrades the target protein into small peptides.
References
An In-depth Technical Guide to the Physical Properties of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a versatile building block in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental methodologies, and relevant chemical context.
Core Physical and Chemical Properties
This compound, with the CAS number 128376-65-8, is a benzaldehyde derivative featuring a neopentyl glycol-protected boronic acid.[1] This structure imparts specific reactivity and stability, making it a valuable reagent in various chemical transformations.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅BO₃ | PubChem[1] |
| Molecular Weight | 218.06 g/mol | PubChem[1] |
| Boiling Point | 350.5 ± 25.0 °C at 760 mmHg (Predicted) | ChemSrc[2] |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | ChemSrc[2] |
| Appearance | Solid (Form) | Sigma-Aldrich (for analogous compound)[3] |
Note: Some data, such as the boiling point and density, are predicted values and should be considered as estimates.
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. Below are detailed, generalized experimental protocols for determining the melting and boiling points of solid organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is often indicative of a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional, for pulverizing crystals)
Procedure:
-
Sample Preparation: A small amount of the crystalline compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the closed end.[4] The sample height in the capillary should be approximately 1-2 mm.[5][6]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[4] A thermometer is inserted into the designated holder to monitor the temperature of the block.
-
Heating and Observation: The apparatus is heated at a controlled rate.[4] An initial rapid heating can be done to determine an approximate melting range. For an accurate measurement, the heating rate should be slow, around 1-2°C per minute, as the temperature approaches the expected melting point.[4]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[4][7]
Boiling Point Determination (for High-Boiling Solids)
For high-boiling solids, the boiling point is typically determined at reduced pressure to prevent decomposition. However, a standard method for determining the boiling point of a liquid at atmospheric pressure is described below, which can be adapted.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or aluminum block)
-
Stand and clamp
Procedure:
-
Sample Preparation: A small amount of the substance is placed in the test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[8][9][10]
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath.[9][11]
-
Heating and Observation: The heating bath is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[11]
-
Data Recording: Heating is discontinued when a steady stream of bubbles is observed. The liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11][12]
Logical Workflow: The Suzuki Coupling Reaction
This compound is a boronic ester, a key component in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and complex organic molecules. The diagram below illustrates the general catalytic cycle of a Suzuki coupling reaction.
Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.
This catalytic cycle begins with an active Pd(0) catalyst which undergoes oxidative addition with an organic halide. The resulting Pd(II) intermediate then undergoes transmetalation with the boronic ester, activated by a base. Finally, reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[13]
References
- 1. This compound | C12H15BO3 | CID 4197234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:128376-65-8 | this compound | Chemsrc [chemsrc.com]
- 3. 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. pennwest.edu [pennwest.edu]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. byjus.com [byjus.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
An In-depth Technical Guide to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a neopentyl glycol boronate ester of 4-formylphenylboronic acid, is a versatile building block in modern organic synthesis. Its enhanced stability compared to the corresponding boronic acid makes it a valuable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone in the synthesis of complex organic molecules for pharmaceuticals and materials science.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its primary application in C-C bond formation.
Core Compound Details
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[3] It is also commonly known by synonyms such as 4-Formylphenylboronic acid neopentyl glycol cyclic ester and 2-(4-Formylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane.[3][4]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source(s) |
| Identifier Information | ||
| CAS Number | 128376-65-8 | [3][5][6] |
| PubChem CID | 4197234 | [3] |
| Molecular Properties | ||
| Molecular Formula | C₁₂H₁₅BO₃ | [3] |
| Molecular Weight | 218.06 g/mol | [3] |
| Exact Mass | 218.1114245 Da | [3] |
| Physical Properties | ||
| Boiling Point (Predicted) | 350.5 ± 25.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [5] |
Experimental Protocols
Synthesis of this compound
The following is a representative protocol for the synthesis of a neopentyl glycol phenylboronic ester, adapted for the preparation of the title compound from 4-formylphenylboronic acid and neopentyl glycol (2,2-dimethylpropane-1,3-diol). This procedure is based on established methods for boronic acid esterification.[7]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of the target compound.
Materials and Equipment:
-
4-Formylphenylboronic acid (1.0 eq)
-
Neopentyl glycol (1.1 eq)
-
Toluene (or another suitable solvent for azeotropic water removal, e.g., benzene)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for workup
Procedure:
-
Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a condenser. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charging the Flask: To the flask, add 4-formylphenylboronic acid (1.0 eq), neopentyl glycol (1.1 eq), and a sufficient volume of toluene to allow for efficient stirring and reflux.
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction. This typically takes several hours. The reaction can also be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified if necessary. Given that neopentyl glycol boronate esters are generally stable, purification can often be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.[1][2]
-
-
Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.
Core Applications in Drug Development
Boronic acids and their esters are crucial tools in drug discovery, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction.[8][9] The neopentyl glycol ester functionality offers significant advantages over the free boronic acid, including increased stability, easier handling, and improved purification characteristics, which are highly desirable in multi-step pharmaceutical syntheses.[1][2]
The Suzuki-Miyaura Cross-Coupling Reaction
This compound serves as an organoboron partner in the palladium-catalyzed Suzuki-Miyaura reaction to form a new carbon-carbon bond with an organohalide (Ar-X). This reaction is fundamental to constructing biaryl scaffolds, which are prevalent in many marketed drugs.
The workflow for a typical Suzuki-Miyaura coupling involving this reagent is outlined below.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
The aldehyde group on the molecule provides a synthetic handle for further chemical transformations. After the Suzuki coupling, the aldehyde can be reduced to an alcohol, oxidized to a carboxylic acid, or converted into an imine, among other reactions, allowing for the rapid generation of a library of complex molecules for biological screening. This versatility makes it a valuable intermediate in the drug discovery process.[10]
Reactivity and Stability Considerations
Neopentyl glycol boronate esters are generally more stable to hydrolysis and purification conditions (like column chromatography) than their boronic acid counterparts.[2] While boronic acids are often more reactive and can lead to faster reaction times, their propensity for decomposition can lower yields.[1] The enhanced stability of the neopentyl ester ensures higher purity of the starting material and often leads to more reproducible and higher isolated yields in complex syntheses.[1] Kinetic studies have shown that electron-rich esters, such as neopentyl boronates, can lead to increased rates of transmetalation in the Suzuki-Miyaura catalytic cycle compared to the parent boronic acid.[11] This combination of stability and favorable reactivity makes this compound a preferred reagent for drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. This compound | C12H15BO3 | CID 4197234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2abiotech.net [2abiotech.net]
- 5. CAS#:128376-65-8 | this compound | Chemsrc [chemsrc.com]
- 6. parchem.com [parchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. Plant-Derived Natural Products: A Source for Drug Discovery and Development [mdpi.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Data of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) data and a detailed experimental protocol for the synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde. This compound serves as a key building block in organic synthesis, particularly in cross-coupling reactions.
Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, recorded in deuterated chloroform (CDCl₃).
¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 10.04 | Singlet | 1H | - | Aldehyde (-CHO) |
| 7.96 | Doublet | 2H | 8.1 | Aromatic (ortho to -CHO) |
| 7.85 | Doublet | 2H | 8.1 | Aromatic (ortho to boronate ester) |
| 3.80 | Singlet | 4H | - | Methylene (-OCH₂) |
| 1.04 | Singlet | 6H | - | Methyl (-CH₃) |
¹³C NMR Data
Solvent: CDCl₃ Frequency: 101 MHz
| Chemical Shift (δ) ppm | Assignment |
| 193.0 | Aldehyde Carbonyl (C=O) |
| 137.8 | Aromatic (C-CHO) |
| 134.3 | Aromatic (CH) |
| 128.7 | Aromatic (CH) |
| 72.4 | Quaternary Carbon (-C(CH₃)₂) |
| 31.9 | Methylene Carbon (-OCH₂) |
| 21.9 | Methyl Carbon (-CH₃) |
| Note: The carbon atom directly attached to the boron atom was not detected, a phenomenon often attributed to quadrupolar broadening.[1] |
Experimental Protocol: Synthesis
The synthesis of this compound can be achieved through the esterification of 4-formylphenylboronic acid with neopentyl glycol.[1]
Materials:
-
4-Formylphenylboronic acid
-
Neopentyl glycol (2,2-dimethylpropane-1,3-diol)
-
Toluene
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a solution of 4-formylphenylboronic acid and an equimolar amount of neopentyl glycol in toluene is prepared.
-
The reaction mixture is heated to reflux, and water is azeotropically removed using the Dean-Stark trap.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) mixture as the eluent.
-
The fractions containing the pure product are combined, and the solvent is evaporated to yield this compound as a white solid. The reported yield for this procedure is 65%.[1]
Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.
Caption: Synthesis and Characterization Workflow.
References
Spectral Analysis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a key intermediate in organic synthesis. The document outlines the expected spectral characteristics based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.
Core Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following sections and tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.98 | s | 1H | Aldehyde (-CHO) |
| 7.88 | d, J=8.0 Hz | 2H | Aromatic (ortho to -CHO) |
| 7.82 | d, J=8.0 Hz | 2H | Aromatic (ortho to boronate ester) |
| 3.78 | s | 4H | Methylene (-CH₂-) of dioxaborinane ring |
| 1.02 | s | 6H | Methyl (-CH₃) of dioxaborinane ring |
| Solvent: CDCl₃, Frequency: 400 MHz |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Note: The following chemical shifts are estimated based on spectral data from similar compounds and publicly available spectral images, as a definitive peak list from a peer-reviewed source was not available.
| Chemical Shift (δ) ppm | Assignment |
| 192.5 | Aldehyde Carbonyl (C=O) |
| 138.0 | Aromatic (ipso-C attached to -CHO) |
| 135.0 | Aromatic (CH ortho to boronate ester) |
| 129.5 | Aromatic (CH ortho to -CHO) |
| 133.0 (broad) | Aromatic (ipso-C attached to Boron) |
| 72.5 | Methylene Carbon (-CH₂-) of dioxaborinane ring |
| 31.8 | Quaternary Carbon (-C(CH₃)₂-) of dioxaborinane ring |
| 21.9 | Methyl Carbon (-CH₃) of dioxaborinane ring |
| Solvent: CDCl₃, Frequency: 101 MHz |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium-Strong | C-H stretch (aliphatic) |
| ~2860 & ~2760 | Medium (often a doublet) | C-H stretch (aldehyde) |
| ~1705 | Strong | C=O stretch (aromatic aldehyde) |
| ~1600 & ~1470 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1360 | Strong | B-O stretch |
| ~1130 | Strong | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
| Parameter | Value |
| Molecular Formula | C₁₂H₁₅BO₃ |
| Molecular Weight | 218.06 g/mol |
| Calculated Exact Mass | 218.1114 g/mol |
Predicted Fragmentation Pattern (Electron Ionization - EI):
| m/z | Proposed Fragment |
| 218 | [M]⁺ (Molecular Ion) |
| 217 | [M-H]⁺ |
| 189 | [M-CHO]⁺ |
| 115 | [M - C₅H₁₀O₂]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a 90° pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Employ a relaxation delay of 1-2 seconds.
-
Accumulate 16-32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Accumulate 512-1024 scans for adequate signal intensity.
-
-
Data Processing : Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation :
-
Solid Sample (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid Sample (KBr Pellet) : Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing : The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final absorbance or transmittance spectrum.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
For fragmentation studies (MS/MS), select the molecular ion peak (m/z 218) for collision-induced dissociation (CID).
-
-
Data Analysis : Analyze the resulting spectrum to determine the exact mass of the molecular ion and identify the major fragment ions. Compare the experimental exact mass to the calculated theoretical mass to confirm the elemental composition.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral analysis of the target compound.
An In-Depth Technical Guide to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a key building block in modern organic synthesis. This document details the experimental protocols for its preparation, presents key quantitative data, and illustrates its utility in cross-coupling reactions.
Introduction
This compound, also known as 4-formylphenylboronic acid neopentyl glycol ester, is a versatile bifunctional molecule. It incorporates a reactive aldehyde group and a stable neopentyl glycol boronic ester. The boronic ester moiety serves as a crucial component in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The aldehyde functionality provides a handle for a wide array of subsequent chemical transformations, making this compound a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅BO₃ | [3] |
| Molecular Weight | 218.06 g/mol | [3] |
| CAS Number | 128376-65-8 | [3] |
| Appearance | White solid | [3] |
| Purity | ≥98% | [3] |
| Boiling Point | 350.5 ± 25.0 °C at 760 mmHg | [4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
Synthesis and Characterization
The most common and efficient method for the synthesis of this compound is the esterification of 4-formylphenylboronic acid with neopentyl glycol.
Experimental Protocol: Synthesis
This protocol is adapted from a general procedure for the synthesis of arylboronic acid neopentyl esters.
Materials:
-
4-Formylphenylboronic acid
-
Neopentyl glycol (5,5-Dimethyl-1,3-propanediol)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formylphenylboronic acid (1.0 equivalent) and neopentyl glycol (1.1 equivalents).
-
Add a suitable solvent, such as toluene, to the flask.
-
Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent. A typical eluent system is a gradient from 100% petroleum ether to a 20:1 mixture of petroleum ether/ethyl acetate.[5]
-
Combine the fractions containing the pure product and remove the solvent to yield this compound as a white solid.
Quantitative Data
The following table summarizes the key quantitative data obtained from the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 65% | [5] |
| Eluent for Chromatography | Petroleum ether/ethyl acetate = 20/1 | [5] |
Spectroscopic Characterization
The structure of the synthesized compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| 10.04 | s | 1H | -CHO | |
| 7.96 | d, J = 8.1 Hz | 2H | Ar-H | |
| 7.85 | d, J = 8.1 Hz | 2H | Ar-H | |
| 3.80 | s | 4H | -O-CH₂- | |
| 1.04 | s | 6H | -C(CH₃)₂ |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm) | Assignment |
| 193.0 | -CHO | |
| 137.8 | Ar-C | |
| 134.3 | Ar-C | |
| 128.7 | Ar-C | |
| 72.4 | -O-CH₂- | |
| 31.9 | -C(CH₃)₂ | |
| 21.9 | -C(CH₃)₂ | |
| Note: The carbon atom directly attached to the boron atom is often not observed in the ¹³C NMR spectrum due to quadrupolar broadening.[5] |
Applications in Organic Synthesis
The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a new carbon-carbon bond between the boronic ester and an aryl or vinyl halide, leading to the synthesis of substituted biaryls and other conjugated systems.
General Workflow for a Suzuki-Miyaura Coupling Reaction
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction utilizing this compound.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Logical Relationship of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the stability of the neopentyl glycol boronic ester and the reactivity of the aldehyde, makes it an ideal substrate for constructing complex molecular architectures. The detailed synthetic protocol and characterization data provided in this guide, along with the illustration of its application in the widely used Suzuki-Miyaura coupling, will be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oiccpress.com [oiccpress.com]
- 3. This compound | C12H15BO3 | CID 4197234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. 4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl | 5487-93-4 | Benchchem [benchchem.com]
An In-depth Technical Guide to 4-Formylphenylboronic Acid Neopentyl Glycol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-formylphenylboronic acid neopentyl glycol ester, also known as 2-(4-formylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane. This bifunctional molecule serves as a valuable building block in organic synthesis and drug discovery, combining the reactivity of an aldehyde with the versatile cross-coupling capabilities of a boronic acid ester.
Core Properties and Identification
4-Formylphenylboronic acid neopentyl glycol ester is a derivative of 4-formylphenylboronic acid, where the boronic acid moiety is protected as a cyclic ester with neopentyl glycol. This protection enhances the compound's stability and handling properties compared to the free boronic acid.
Table 1: Chemical Identifiers and Physical Properties
| Property | 4-Formylphenylboronic Acid Neopentyl Glycol Ester | 4-Formylphenylboronic Acid (Starting Material) | Neopentyl Glycol (Starting Material) | Phenylboronic Acid Neopentyl Glycol Ester (Analogue) |
| IUPAC Name | 2-(4-formylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | (4-formylphenyl)boronic acid | 2,2-dimethylpropane-1,3-diol | 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane |
| Synonyms | Benzaldehyde boronic acid neopentyl glycol ester | 4-Boronobenzaldehyde | NPG | Phenylboronic acid neopentylglycol ester |
| CAS Number | 128376-65-8 | 87199-17-5[1][2][3][4][5][6][7] | 126-30-7[8] | 5123-13-7[9][10] |
| Molecular Formula | C₁₂H₁₅BO₃ | C₇H₇BO₃[1][3][4][11] | C₅H₁₂O₂[12] | C₁₁H₁₅BO₂[9][10] |
| Molecular Weight | 218.06 g/mol | 149.94 g/mol [1][3][4][11] | 104.15 g/mol [13] | 190.05 g/mol [9][10] |
| Appearance | White to off-white solid (expected) | White to light yellow crystalline powder[1][2][14] | White crystalline solid[15] | Solid[10] |
| Melting Point | Not specified | 237-242 °C[2][4] | 129.13 °C[13] | 62-66 °C[10] |
| Boiling Point | Not specified | 347.6 °C (Predicted)[2] | 208 °C[13] | Not specified |
| Solubility | Soluble in organic solvents (expected) | Slightly soluble in water[2] | Soluble in water, ethanol, and diethyl ether[12] | Not specified |
Spectroscopic Data Overview
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton (around 9-10 ppm), aromatic protons on the phenyl ring (around 7-8 ppm), the CH₂ protons of the neopentyl glycol backbone, and the methyl protons of the neopentyl glycol moiety.
-
¹³C NMR: The carbon NMR spectrum will feature a characteristic peak for the carbonyl carbon of the aldehyde (around 190 ppm), peaks for the aromatic carbons, and signals for the carbons of the neopentyl glycol unit.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching band from the aldehyde group, typically around 1700 cm⁻¹.[2][15] Aromatic C-H stretching and C=C stretching bands will also be present. The B-O bond of the dioxaborinane ring will also have characteristic absorptions.
-
Mass Spectrometry: Mass spectrometry, particularly with soft ionization techniques like ESI-MS, can be used for the identification and characterization of the compound.[16] However, boronic acids and their esters can sometimes form trimers (boroxines) or other adducts, which may complicate the spectra.[17]
Synthesis
The synthesis of 4-formylphenylboronic acid neopentyl glycol ester is typically achieved through the esterification of 4-formylphenylboronic acid with neopentyl glycol. This reaction is an equilibrium process and is often driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation.
Experimental Protocol: General Procedure for Esterification
Objective: To synthesize 2-(4-formylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane from 4-formylphenylboronic acid and neopentyl glycol.
Materials:
-
4-Formylphenylboronic acid
-
Neopentyl glycol (2,2-dimethylpropane-1,3-diol)
-
Toluene (or another suitable azeotroping solvent)
-
Magnesium sulfate (anhydrous)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 4-formylphenylboronic acid (1.0 equivalent) and neopentyl glycol (1.0-1.2 equivalents).
-
Add a sufficient volume of toluene to suspend the reactants.
-
Heat the mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Figure 1: Synthesis Workflow
Caption: Synthesis of the target ester from its precursors.
Applications in Research and Development
The unique bifunctional nature of 4-formylphenylboronic acid neopentyl glycol ester makes it a highly valuable reagent in several areas of chemical research, particularly in the synthesis of complex molecules for drug discovery and materials science.
-
Suzuki-Miyaura Cross-Coupling: The primary application of arylboronic acid esters is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][4] This reaction forms a carbon-carbon bond between the aryl group of the boronic ester and an aryl or vinyl halide. The neopentyl glycol ester provides a stable, easily handleable source of the 4-formylphenyl moiety for these transformations.
-
Drug Discovery: The 4-formylphenyl group can be a key pharmacophore or a synthetic handle for further elaboration in the development of new therapeutic agents. The aldehyde functionality can be used in reductive amination reactions to introduce diverse amine-containing fragments or can be converted to other functional groups.
-
Materials Science: This compound can be incorporated into polymers and other materials to introduce specific functionalities. The aldehyde can be used for cross-linking or for surface modification.
The Suzuki-Miyaura Cross-Coupling Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. The neopentyl glycol ester of 4-formylphenylboronic acid serves as the organoboron component in this catalytic cycle.
Figure 2: Suzuki-Miyaura Cross-Coupling Pathway
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
Hazard Statements:
Based on analogous compounds like phenylboronic acid neopentyl glycol ester, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[10][18] 4-Formylphenylboronic acid may cause an allergic skin reaction.[6]
Precautionary Measures:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
Store in a cool, dry place in a tightly sealed container.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. Page loading... [guidechem.com]
- 8. neopentyl glycol(126-30-7) 1H NMR [m.chemicalbook.com]
- 9. 4-Formylphenylboronic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. Phenylboronic acid neopentylglycol ester 97 5123-13-7 [sigmaaldrich.com]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. 4-Formylphenylboronic acid pinacol ester | C13H17BO3 | CID 2769536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. NEOPENTYL GLYCOL MONO(HYDROXYPIVALATE)(1115-20-4) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. homework.study.com [homework.study.com]
- 16. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. fishersci.co.uk [fishersci.co.uk]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful and versatile palladium-catalyzed reaction is widely employed in the synthesis of biaryl and substituted aromatic compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[1][2] 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a neopentyl glycol boronic ester of 4-formylphenylboronic acid, is a valuable building block in this context. The boronic ester functionality offers enhanced stability and ease of handling compared to the corresponding boronic acid, while the aldehyde group provides a versatile handle for further chemical transformations.[3]
These application notes provide detailed protocols for the use of this compound in Suzuki coupling reactions for the synthesis of biphenyl-4-carboxaldehyde derivatives. The resulting products are of significant interest in medicinal chemistry due to their diverse biological activities.[2][4]
Applications in Medicinal Chemistry and Drug Discovery
Biphenyl-4-carboxaldehyde and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. The biphenyl moiety is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates.[4][5]
Anticancer Activity: Biphenyl derivatives have been extensively investigated for their potential as anticancer agents.[5][6] For instance, certain hydroxylated biphenyl compounds have demonstrated significant antitumor effects against malignant melanoma by inhibiting cell proliferation and inducing apoptosis.[7] The biphenyl scaffold can be found in compounds designed as androgen receptor degraders for the treatment of prostate cancer.[1]
Anti-inflammatory and Analgesic Properties: The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[2] Novel biphenyl-4-carboxylic acid amides have been synthesized and shown to possess significant anti-inflammatory activity.[8]
Antifungal and Antimicrobial Activity: Derivatives of biphenyl-4-carboxylic acid have been shown to exhibit antifungal activity against various Candida species.[9] Furthermore, the biphenyl core is a feature in compounds with broad antimicrobial properties.[6]
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: General Suzuki Coupling with an Aryl Bromide
This protocol describes a typical Suzuki coupling reaction between this compound and an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water, deionized
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add toluene and water in a 4:1 ratio to the flask.
-
Bubble argon or nitrogen gas through the mixture for 15-20 minutes to degas the solution.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biphenyl-4-carboxaldehyde derivative.
Protocol 2: Microwave-Assisted Suzuki Coupling with an Aryl Iodide
This protocol is suitable for accelerating the reaction rate using microwave irradiation, particularly with more reactive aryl iodides.
Materials:
-
This compound
-
Aryl iodide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water, deionized
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave vial, combine this compound (1.2 equivalents), the aryl iodide (1.0 equivalent), potassium phosphate (3.0 equivalents), Pd₂(dba)₃ (0.015 equivalents), and XPhos (0.03 equivalents).
-
Add 1,4-dioxane and water in a 6:1 ratio.
-
Seal the vial and purge with argon for 10 minutes.
-
Place the vial in a microwave reactor and irradiate at 120 °C for 10-30 minutes. Monitor the reaction for completion.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography to obtain the pure product.[10]
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl halides with 4-formylphenylboronic acid or its esters, which are expected to be comparable to reactions with this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 6 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 80 | 4 | >90 |
| 3 | 4-Iodotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane/H₂O (6:1) | 120 (µW) | 0.5 | 80-90 |
| 4 | 2-Bromopyridine | [PdCl₂(dppf)] (3) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 8 | 75-85 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 110 | 12 | 70-80 |
Yields are based on published procedures for similar substrates and are provided as a general guide.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound with an aryl halide.
References
- 1. researchgate.net [researchgate.net]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Biphenylcarboxaldehyde | 3218-36-8 [chemicalbook.com]
- 6. ijsdr.org [ijsdr.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a versatile bifunctional reagent, in key organic transformations. This building block, featuring both an aldehyde and a boronic ester, is a valuable intermediate for the synthesis of complex molecules in pharmaceutical and materials science research.
Overview of Applications
This compound serves as a linchpin in multi-step synthetic sequences, enabling the introduction of a formylphenyl group through carbon-carbon and carbon-nitrogen bond-forming reactions. The neopentyl glycol-protected boronic acid offers enhanced stability compared to the free boronic acid, facilitating its use in a variety of reaction conditions. The primary applications of this reagent include:
-
Suzuki-Miyaura Cross-Coupling Reactions: For the synthesis of biaryl carboxaldehydes, which are precursors to a wide range of biologically active compounds and functional materials.
-
Wittig Reactions: To generate stilbene and other vinyl derivatives, allowing for the extension of carbon chains and the formation of alkenes with controlled stereochemistry.
-
Reductive Amination: For the synthesis of substituted benzylamines, a common motif in pharmaceutical agents.
Key Reactions and Experimental Protocols
The following sections detail the experimental procedures for the aforementioned key reactions.
Suzuki-Miyaura Cross-Coupling Reaction
This reaction enables the formation of a C-C bond between the formylphenyl group of the boronic ester and an aryl halide. The resulting biaryl aldehydes are important intermediates in the synthesis of various compounds, including pharmaceuticals and liquid crystals.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Experimental Protocol: Synthesis of 4'-Methoxybiphenyl-4-carbaldehyde
This protocol is adapted from a similar Suzuki-Miyaura coupling reaction.
-
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.2 eq.), 4-bromoanisole (1.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Add a 2M aqueous solution of potassium carbonate (2.0 eq.) and toluene.
-
The mixture is stirred vigorously and heated to reflux (approximately 85-90 °C) under a nitrogen atmosphere for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4'-methoxybiphenyl-4-carbaldehyde.
-
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/Water | >90 | Analogous |
| Phenylboronic acid | 4-Bromoanisole | Pd/MN100 | NaOH | Ethanol/Water | 95 | [1] |
Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. With this compound, this reaction can be used to introduce a vinyl group, which can be further functionalized.
Reaction Scheme:
References
Application Notes and Protocols for Cross-Coupling Reactions Using 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, also known as 4-formylphenylboronic acid pinacol ester, is a versatile building block in organic synthesis. Its bifunctional nature, possessing both a boronic ester for cross-coupling and an aldehyde for further functionalization, makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in various palladium- and copper-catalyzed cross-coupling reactions.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₃H₁₇BO₃ |
| Molecular Weight | 232.08 g/mol |
| Appearance | Solid |
| CAS Number | 128376-64-7 |
| SMILES | O=Cc1ccc(cc1)B2OC(C)(C)C(C)(C)O2 |
| InChI Key | DMBMXJJGPXADPO-UHFFFAOYSA-N |
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound is an excellent substrate for these reactions, leading to the formation of biaryl aldehydes, which are key intermediates in the synthesis of various biologically active molecules, including Poly(ADP-ribose) polymerase (PARP) inhibitors.
General Reaction Scheme
Application Notes and Protocols for Biaryl Synthesis using 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. These structural motifs are prevalent in a wide array of biologically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the construction of carbon-carbon bonds between sp²-hybridized centers. This application note provides detailed protocols and data for the synthesis of biaryls utilizing 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a versatile building block that incorporates a stable neopentyl glycol boronic ester and a reactive aldehyde functionality.
The neopentyl glycol boronic ester offers enhanced stability compared to the corresponding boronic acid, allowing for easier handling, purification, and storage, while the aldehyde group serves as a valuable synthetic handle for further molecular elaboration, making this reagent particularly attractive for the synthesis of complex target molecules and chemical libraries.[1][2]
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to synthesize 4-formylbiaryls. These products are valuable intermediates in the synthesis of pharmaceuticals and other functional organic molecules. The general reaction scheme is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂])
-
Phosphine ligand (if using Pd(OAc)₂, e.g., Triphenylphosphine [PPh₃] or SPhos)
-
Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], or Potassium phosphate [K₃PO₄])
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or Dimethylformamide [DMF])
-
Degassed water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of toluene and water) to the flask. The mixture should be thoroughly degassed by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl aldehyde.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Quantitative Data
The following table summarizes representative examples of Suzuki-Miyaura coupling reactions between this compound and various aryl bromides. Conditions are generalized, and specific optimizations may lead to improved yields.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O (5:1) | 90 | 6 | 90-98 |
| 4 | 1-Bromo-4-cyanobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 75-85 |
| 5 | 2-Bromopyridine | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | t-BuOH/H₂O (4:1) | 100 | 24 | 65-75 |
| 6 | 3-Bromothiophene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 70-80 |
Yields are approximate and based on literature for similar substrates, as specific comprehensive data for this exact reagent is dispersed.[3][4][5][6]
Applications in Drug Discovery and Materials Science
The biaryl aldehydes synthesized using this method are versatile precursors for a variety of complex molecules with important applications.
Drug Discovery
The biaryl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7] The aldehyde functionality of the synthesized biaryls can be readily transformed into other functional groups, such as amines, alcohols, and carboxylic acids, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. For instance, the biaryl aldehyde can undergo reductive amination to introduce amine functionalities, a common feature in many drug candidates.
Caption: Synthetic pathways for diversifying 4-formylbiaryls in drug discovery.
Materials Science
In materials science, biaryl aldehydes are valuable precursors for the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and functional polymers. The rigid biaryl core can impart desirable thermal and electronic properties to these materials. The aldehyde group can be used for the construction of larger conjugated systems through reactions like the Wittig reaction or Knoevenagel condensation.
Conclusion
This compound is a highly useful and versatile reagent for the synthesis of biaryl aldehydes via the Suzuki-Miyaura cross-coupling reaction. Its stability and the synthetic utility of the aldehyde functionality make it an excellent choice for applications in drug discovery, medicinal chemistry, and materials science. The protocols and data presented here provide a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]
Application Notes and Protocols for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is a versatile bifunctional building block in organic synthesis, incorporating both a masked boronic acid (a neopentyl glycol boronate ester) and a reactive aldehyde group. This unique combination allows for sequential and chemoselective transformations, making it a valuable reagent in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The boronate ester moiety serves as a stable and efficient coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The aldehyde functionality provides a handle for a wide range of classical organic transformations, including reductive amination and Wittig olefination, enabling the introduction of diverse functional groups.
This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 128376-65-8 |
| Molecular Formula | C₁₂H₁₅BO₃ |
| Molecular Weight | 218.06 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 350.5 ± 25.0 °C at 760 mmHg[1] |
| Density | 1.1 ± 0.1 g/cm³[1] |
Applications in Organic Synthesis
The dual reactivity of this compound makes it a strategic building block for the synthesis of a variety of important molecular scaffolds.
Suzuki-Miyaura Coupling: Synthesis of Biphenyl Derivatives
The neopentyl glycol boronate ester of this molecule is a stable and effective coupling partner in Suzuki-Miyaura reactions for the synthesis of functionalized biphenyls. The resulting 4'-formylbiphenyl derivatives are valuable intermediates in the synthesis of pharmaceuticals and liquid crystals.
Experimental Protocol: Synthesis of 4'-Formylbiphenyl-4-carboxylic acid
This protocol describes the Suzuki-Miyaura coupling of this compound with 4-iodobenzoic acid.
Reaction Scheme:
Materials:
-
This compound (1.2 equiv)
-
4-Iodobenzoic acid (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add 4-iodobenzoic acid (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add Pd(dppf)Cl₂ (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford 4'-formylbiphenyl-4-carboxylic acid.
Quantitative Data:
| Product | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| 4'-Formylbiphenyl-4-carboxylic acid | 4-Iodobenzoic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | ~95% |
Spectral Data for 4'-Formyl-[1,1'-biphenyl]-4-carboxylic acid: [2]
-
¹H NMR (DMSO-d₆): δ 10.08 (s, 1H), 8.10 (d, J=8.4 Hz, 2H), 8.03 (d, J=8.4 Hz, 2H), 7.98 (d, J=8.4 Hz, 2H), 7.89 (d, J=8.4 Hz, 2H).
-
¹³C NMR (DMSO-d₆): δ 192.5, 167.1, 145.3, 143.8, 135.5, 130.3, 130.1, 129.9, 127.8, 127.3.
Reductive Amination: Synthesis of Benzylamine Derivatives
The aldehyde group of this compound can be readily converted to a variety of secondary and tertiary amines via reductive amination. This reaction is a cornerstone for introducing nitrogen-containing functionalities in drug discovery.
Experimental Protocol: Synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-N-benzylbenzenemethanamine
This protocol details the reductive amination of this compound with benzylamine.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.
-
Add benzylamine (1.1 mmol) and stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring completion by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Product | Amine | Reducing Agent | Solvent | Yield (%) |
| 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-N-benzylbenzenemethanamine | Benzylamine | NaBH(OAc)₃ | DCM | 72-96%[3] |
Wittig Reaction: Synthesis of Stilbene Derivatives
The aldehyde functionality can undergo a Wittig reaction to form stilbene derivatives. These compounds are of interest in materials science for their optical properties and in medicinal chemistry for their potential biological activities.
Experimental Protocol: Synthesis of 2-(4-((E)-2-phenylethenyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane
This protocol describes the Wittig reaction of this compound with benzyltriphenylphosphonium chloride.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Benzyltriphenylphosphonium chloride (1.1 equiv)
-
Potassium tert-butoxide (KOtBu) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 mmol) and anhydrous THF (10 mL).
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.2 mmol) portion-wise. A deep orange or red color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the stilbene product from triphenylphosphine oxide.
Quantitative Data:
| Product | Phosphonium Salt | Base | Solvent | Yield (%) |
| 2-(4-((E)-2-phenylethenyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane | Benzyltriphenylphosphonium chloride | KOtBu | THF | 72-85%[4] |
Multi-Step Synthesis Workflow: Synthesis of Telmisartan Analogue Precursor
This compound is a valuable precursor in the multi-step synthesis of complex drug molecules. A notable example is in the synthesis of Telmisartan, an angiotensin II receptor antagonist.[4][5][6][7] The following diagram illustrates a key fragment synthesis that can be adapted for Telmisartan analogues, showcasing the sequential application of Suzuki coupling and reductive amination.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the use of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a versatile bifunctional reagent in organic synthesis. This compound incorporates a reactive aldehyde group and a neopentyl glycol-protected boronic acid. This unique structure allows for its participation in a variety of carbon-carbon bond-forming reactions, making it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The primary applications highlighted are the Suzuki-Miyaura cross-coupling reaction, leveraging the boronic ester for the formation of biaryl structures, and the Wittig reaction, utilizing the aldehyde for the synthesis of stilbene derivatives.
Chemical and Physical Properties
This compound is a white to off-white solid. Its properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₅BO₃ |
| Molecular Weight | 218.06 g/mol |
| CAS Number | 128376-65-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as THF, Dioxane, DMF, and Dichloromethane. |
Applications in Organic Synthesis
The dual reactivity of this compound makes it a strategic component in multistep synthetic pathways.
Suzuki-Miyaura Cross-Coupling Reaction
The boronic ester moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds. This reaction is fundamental in the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents and organic materials. The aldehyde group can be retained during the coupling and used for subsequent transformations.
Wittig Reaction
The aldehyde functional group readily undergoes the Wittig reaction with phosphorus ylides to form alkenes. This application is particularly useful for the synthesis of stilbene and its derivatives, which are of interest for their biological activities and applications in materials science.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. The conditions are adapted from established methods for similar boronic esters.
Reaction Scheme:
Caption: Suzuki-Miyaura Coupling Workflow.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium phosphate [K₃PO₄] or Potassium carbonate [K₂CO₃])
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
Procedure:
-
To a Schlenk flask or a sealable reaction tube, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl aldehyde.
Quantitative Data (Representative Yields):
The following table provides expected yields for the Suzuki-Miyaura coupling with various aryl bromides, based on literature for similar boronic esters.
| Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 8 | ~85-95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | DMF/H₂O (5:1) | 100 | 6 | ~80-90 |
| 3-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 12 | ~75-85 |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 8 | ~88-96 |
Protocol 2: Wittig Reaction for Stilbene Synthesis
This protocol details a general procedure for the synthesis of a stilbene derivative from this compound and a phosphorus ylide.[1]
Reaction Scheme:
Caption: Wittig Reaction Workflow.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Dichloromethane (DCM)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) and benzyltriphenylphosphonium chloride (1.1 mmol) in dichloromethane (15 mL).
-
With vigorous stirring, add the 50% aqueous NaOH solution dropwise through the condenser. The formation of the ylide is often indicated by a color change.
-
Heat the biphasic mixture to a gentle reflux and maintain for 30-60 minutes. Monitor the reaction by TLC.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water (10 mL) and then saturated aqueous sodium bisulfite (15 mL). Continue washing with 10 mL portions of water until the aqueous layer is neutral to pH paper.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.
-
The crude product, a mixture of (E)- and (Z)-stilbene isomers, can be purified by column chromatography. To obtain the more stable trans-isomer, an isomerization step can be performed.[1]
Isomerization (Optional):
-
Dissolve the crude product in a suitable solvent (e.g., toluene or hexane).
-
Add a catalytic amount of iodine (I₂).
-
Expose the solution to light (e.g., a standard lightbulb or sunlight) and stir for several hours until the isomerization is complete (monitored by ¹H NMR or GC-MS).
-
Wash the solution with aqueous sodium thiosulfate to remove excess iodine, dry the organic layer, and concentrate to yield the predominantly (E)-stilbene derivative.
Quantitative Data (Representative Yields):
The Wittig reaction typically produces good to excellent yields of the alkene product. The E/Z selectivity can vary depending on the nature of the ylide and the reaction conditions.
| Aldehyde | Ylide | Base | Solvent | Yield (%) | E:Z Ratio |
| This compound | Benzyltriphenylphosphonium ylide | NaOH | DCM/H₂O | ~70-85 | Varies |
Signaling Pathways and Logical Relationships
As a synthetic building block, this compound is not directly involved in biological signaling pathways. However, the products derived from its reactions, such as novel biaryl and stilbene derivatives, are often designed as inhibitors or modulators of specific enzymes or receptors in drug discovery programs. The logical relationship of its use in such a program is depicted below.
Caption: Role in a Drug Discovery Workflow.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. The protocols provided herein for the Suzuki-Miyaura and Wittig reactions offer robust methods for the synthesis of complex molecular architectures. The ability to selectively functionalize either the boronic ester or the aldehyde group provides chemists with significant flexibility in designing synthetic routes for novel compounds in drug development and materials science. Careful optimization of reaction conditions, as outlined, is key to achieving high yields and purity of the desired products.
References
Applications of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is a versatile bifunctional building block of significant interest in medicinal chemistry. This compound incorporates a formyl group, which can participate in a wide array of chemical transformations, and a neopentyl glycol boronic ester, a stable and efficient coupling partner in palladium-catalyzed cross-coupling reactions. Its stability, ease of handling, and reactivity make it a valuable reagent for the synthesis of complex organic molecules, particularly in the construction of biaryl scaffolds that are prevalent in numerous clinically important therapeutic agents. This document provides an overview of its applications, with a focus on its use in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, and includes detailed experimental protocols.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. The biaryl motif is a privileged structure in drug discovery, found in a wide range of biologically active compounds, including anticancer agents, antivirals, and central nervous system drugs.
Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. Inhibitors of PARP, particularly PARP-1, have emerged as a significant class of anticancer agents, especially for treating cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. Many PARP inhibitors feature a biaryl core structure, and this compound serves as a critical precursor for introducing a formyl-substituted phenyl ring into these molecules.
One notable application is in the synthesis of analogs of the PARP inhibitor AZD2461. AZD2461 was developed as a PARP inhibitor with a reduced affinity for the P-glycoprotein (P-gp) efflux pump, a mechanism of drug resistance. The synthesis of derivatives and radiolabeled probes of AZD2461 for imaging and therapeutic purposes often involves the coupling of a heterocyclic halide with a boronic ester like this compound to construct the central biaryl scaffold.
Experimental Protocols
The following section provides a detailed protocol for a key transformation involving this compound: the Suzuki-Miyaura cross-coupling reaction to form a biaryl aldehyde, a common intermediate in the synthesis of PARP inhibitors and other bioactive molecules.
Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Aldehyde Intermediate
This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide to yield a 4'-formyl-[1,1'-biphenyl] derivative.
Reaction Scheme:
Caption: Workflow for the synthesis of a biaryl aldehyde via Suzuki-Miyaura coupling.
Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair
Caption: Simplified schematic of PARP-1's role in DNA single-strand break repair.
Application Notes and Protocols for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the versatile bifunctional reagent, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (CAS No. 128376-65-8). This compound incorporates both a reactive aldehyde group and a neopentyl glycol-protected boronic acid, making it a valuable building block in multi-step organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.
Introduction
This compound serves as a linchpin molecule, enabling sequential or tandem reactions. The aldehyde functionality is a versatile handle for transformations such as Wittig reactions, reductive aminations, and condensations. Simultaneously, the boronic ester moiety is a robust precursor for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The neopentyl glycol protecting group offers enhanced stability compared to the free boronic acid, allowing for a broader tolerance of reaction conditions and purification techniques.
Key Applications and Reaction Conditions
This reagent is primarily employed in three main classes of reactions, each leveraging one of the two functional groups. The following sections provide an overview of these transformations, along with typical reaction conditions and expected outcomes.
Suzuki-Miyaura Cross-Coupling Reaction
The boronic ester of this compound is an excellent coupling partner for a wide range of organic halides and triflates. This reaction facilitates the formation of a carbon-carbon bond between the phenyl ring of the benzaldehyde and another aryl or vinyl group, leading to the synthesis of biaryl aldehydes and related structures.
General Reaction Scheme:
A critical aspect of the Suzuki-Miyaura reaction is the selection of the catalyst, ligand, base, and solvent system, which can significantly influence the reaction yield and purity of the product.
Table 1: Summary of Suzuki-Miyaura Reaction Conditions
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~92 |
| 2 | 1-Iodonaphthalene | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O (5:1) | 100 | 8 | >90 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | 16 | ~85 |
Wittig Reaction
The aldehyde group of this compound readily undergoes olefination via the Wittig reaction. This transformation is a powerful method for the synthesis of stilbene and other vinyl derivatives, where the boronic ester functionality can be retained for subsequent cross-coupling reactions. The stereochemical outcome of the Wittig reaction (E/Z selectivity) is largely dependent on the nature of the phosphonium ylide used.
General Reaction Scheme:
Table 2: Summary of Wittig Reaction Conditions
| Entry | Phosphonium Ylide | Base | Solvent | Temp (°C) | Time (h) | Product (E/Z ratio) | Yield (%) |
| 1 | Benzyltriphenylphosphonium chloride | n-BuLi | THF | 0 to RT | 4 | (E/Z mixture) | ~80-90 |
| 2 | (Methoxymethyl)triphenylphosphonium chloride | t-BuOK | THF | -78 to RT | 12 | (E/Z mixture) | ~75 |
| 3 | Ethyl (triphenylphosphoranylidene)acetate (stabilized ylide) | - | Toluene | 110 | 24 | Predominantly (E) | >90 |
Reductive Amination
Reductive amination of the aldehyde moiety provides a straightforward route to secondary and tertiary amines. This one-pot reaction involves the initial formation of an imine or enamine intermediate with a primary or secondary amine, followed by in-situ reduction. This method is highly valuable in the synthesis of pharmacologically relevant scaffolds.
General Reaction Scheme:
Table 3: Summary of Reductive Amination Conditions
| Entry | Amine | Reducing Agent | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | Dichloromethane | Acetic Acid (cat.) | RT | 12 | ~85-95 |
| 2 | Morpholine | NaBH₃CN | Methanol | - | RT | 6 | >90 |
| 3 | Aniline | H₂ (1 atm), Pd/C | Ethanol | - | RT | 24 | ~80 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with 4-Bromoanisole
This protocol describes the synthesis of 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde.
Materials:
-
This compound (1.0 eq)
-
4-Bromoanisole (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound, 4-bromoanisole, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and deionized water (4:1 ratio) to the flask via syringe.
-
Stir the reaction mixture and heat to 90 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot
Application Notes: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in the Synthesis of Covalent Organic Frameworks
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1][2][3] Their unique properties, such as high surface area, permanent porosity, low density, and high thermal stability, make them highly promising for a wide range of applications.[2][4] These applications include gas storage and separation, catalysis, sensing, energy storage, and drug delivery.[1][2][3][4][5]
The monomer 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is a highly versatile bifunctional building block for COF synthesis. Its structure contains two key reactive sites: an aldehyde group and a neopentyl glycol-protected boronic acid (a boronate ester). This dual functionality allows for its participation in various condensation reactions to form different types of COFs or to introduce reactive sites for post-synthetic modification.
-
Aldehyde Group: The aldehyde functionality is commonly used to form stable imine, azine, or hydrazone linkages through condensation reactions with polyamine, hydrazine, or hydrazide linkers, respectively.[4][6]
-
Boronate Ester Group: The boronate ester can be deprotected to the corresponding boronic acid, which can then self-condense to form boroxine-linked COFs or co-condense with polyols (like catechols) to form boronate ester-linked COFs.[5][7] Alternatively, the intact boronate ester can be incorporated into the COF framework, providing a site for post-synthetic modifications, such as Suzuki coupling reactions.[8]
The ability to pre-design the topology and functionality of COFs by selecting specific building blocks makes this compound a valuable tool for creating bespoke materials for targeted applications.[9]
Data Presentation
The properties of COFs are directly related to their building blocks and the resulting framework structure. Below is a summary of representative COFs synthesized using aldehyde and boronic acid derivatives, highlighting their key structural and functional parameters.
| COF Name | Building Blocks | Linkage Type | BET Surface Area (m²/g) | Pore Size (nm) | Primary Application(s) | Reference |
| COF-1 | 1,4-Benzenediboronic acid (BDBA) | Boroxine | 711 | 1.5 | Gas Storage | [6] |
| COF-5 | BDBA, 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) | Boronate Ester | 1590 | 2.7 | Gas Storage | [6] |
| COF-42 | 1,3,5-Triformylbenzene (TFB), 2,5-Diethoxyterephthalohydrazide | Hydrazone | 720 | 2.8 | Gas Storage | [4][6] |
| COF-300 | Terephthalaldehyde, Tetrakis(4-aminophenyl)methane | Imine | - | - | Gas Storage | [4] |
| NTU-COF-1 | 4-Formylphenylboronic acid, 1,3,5-Tris(4-aminophenyl)benzene | Boroxine & Imine | - | - | Catalysis | [6] |
| Fe3O4@COF(TpBD) | 1,3,5-Triformylphloroglucinol (Tp), Benzidine (BD) | Imine (on Fe3O4) | 1346 | - | Sensing, Separation | [10] |
Experimental Protocols
The most common method for synthesizing crystalline COFs is solvothermal synthesis, which involves heating the monomers in a sealed vessel with a suitable solvent system.[2][5] The reversibility of the bond formation under these conditions allows for "error-checking" and self-healing, leading to the formation of a thermodynamically stable, crystalline product.[3]
Protocol 1: Synthesis of a Boronate Ester-Linked COF
This protocol describes the synthesis of a 2D COF with a hexagonal topology, analogous to COF-5, by reacting 4-formylphenylboronic acid (deprotected form of the title compound) with a planar C3-symmetric polyol linker.
Materials:
-
4-Formylphenylboronic acid
-
2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)
-
Solvent: 1,4-Dioxane/Mesitylene mixture (e.g., 1:1 v/v)
-
Acetone
-
Anhydrous Tetrahydrofuran (THF)
Equipment:
-
Pyrex tube
-
Schlenk line or glovebox
-
Oven
-
Soxhlet extraction apparatus
-
Centrifuge
-
Freeze-dryer or vacuum oven
Procedure:
-
In a Pyrex tube, add 4-formylphenylboronic acid and HHTP in a 3:2 molar ratio.
-
Transfer the tube to a glovebox or use a Schlenk line to maintain an inert atmosphere.
-
Add the deoxygenated 1,4-dioxane/mesitylene solvent mixture to the tube.
-
Flash-freeze the tube in liquid nitrogen, evacuate the headspace, and thaw. Repeat this freeze-pump-thaw cycle three times to ensure all dissolved oxygen is removed.[5]
-
Seal the Pyrex tube under vacuum using a torch.
-
Place the sealed tube in an oven and heat at a constant temperature (e.g., 120 °C) for 72 hours. A colored precipitate should form.
-
After cooling to room temperature, break open the tube and collect the solid product by centrifugation or filtration.
-
Wash the solid repeatedly with anhydrous acetone and THF to remove any unreacted monomers and residual solvent.
Activation:
-
To activate the COF and clear its pores, perform a Soxhlet extraction with a suitable solvent like acetone for 24 hours.
-
Dry the purified COF powder under high vacuum at an elevated temperature (e.g., 150 °C) for 12 hours to obtain the final porous material.
Characterization:
-
Crystallinity: Powder X-ray Diffraction (PXRD).
-
Bond Formation: Fourier-Transform Infrared (FTIR) Spectroscopy.
-
Porosity: N₂ adsorption-desorption isotherm at 77 K to determine BET surface area and pore size distribution.
-
Morphology: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
Protocol 2: Synthesis of an Imine-Linked COF
This protocol details the synthesis of a 2D imine-linked COF where the boronate ester group of the title compound remains as a functional group on the pore walls.
Materials:
-
This compound
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
Solvent: o-dichlorobenzene (o-DCB) / n-butanol mixture (e.g., 1:1 v/v)
-
Aqueous acetic acid (e.g., 6 M) as a catalyst
-
Acetone
-
Anhydrous Tetrahydrofuran (THF)
Equipment:
-
Pyrex tube
-
Schlenk line or glovebox
-
Oven
-
Soxhlet extraction apparatus
-
Centrifuge
-
Freeze-dryer or vacuum oven
Procedure:
-
In a Pyrex tube, add this compound and TAPB in a 3:2 molar ratio.
-
Under an inert atmosphere, add the o-DCB/n-butanol solvent mixture.
-
Add the aqueous acetic acid catalyst to the suspension.
-
Perform three freeze-pump-thaw cycles as described in Protocol 1.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling, collect the resulting solid powder by filtration or centrifugation.
-
Wash the product thoroughly with acetone and THF to remove impurities.
Activation:
-
Perform Soxhlet extraction with acetone for 24 hours.
-
Dry the activated COF under high vacuum at 120 °C for 12 hours.
Characterization:
-
Crystallinity: PXRD.
-
Bond Formation: FTIR Spectroscopy (to confirm imine bond formation and presence of the B-O bond).
-
Porosity: N₂ adsorption-desorption isotherm at 77 K.
-
Morphology: SEM and TEM.
-
Elemental Composition: Solid-state ¹³C and ¹¹B NMR spectroscopy.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Covalent Organic Frameworks: From Materials Design to Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic-acid-derived covalent organic frameworks: from synthesis to applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ossila.com [ossila.com]
- 9. d-nb.info [d-nb.info]
- 10. mdpi.com [mdpi.com]
Application and Protocols for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in Materials Science
Abstract
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, the neopentyl glycol ester of 4-formylphenylboronic acid, is a bifunctional organic molecule with significant potential as a building block in materials science. Its aldehyde group allows for the formation of dynamic covalent bonds, such as imines, through condensation reactions, while the boronic ester moiety can participate in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. These reactive handles make it a versatile precursor for the synthesis of advanced materials, including porous organic polymers (POPs), covalent organic frameworks (COFs), and metal-organic frameworks (MOFs). Such materials are of great interest for applications in gas storage and separation, catalysis, sensing, and optoelectronics. This document provides an overview of its potential applications and generalized protocols for its use in the synthesis of porous polymers.
Introduction
The field of materials science is continually seeking novel molecular components to construct materials with tailored properties. This compound offers a unique combination of a reactive aldehyde and a stable boronic ester. The neopentyl glycol protecting group on the boronic acid provides enhanced stability compared to the free boronic acid, making it suitable for a wider range of reaction conditions.
The aldehyde functionality is a key component in the synthesis of materials based on Schiff base chemistry. The reversible nature of the imine bond formation is particularly advantageous for the synthesis of crystalline COFs, allowing for error correction and the formation of highly ordered porous structures.
The boronic ester group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds. This enables the incorporation of the benzaldehyde moiety into conjugated polymer backbones or the formation of robust porous aromatic frameworks.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₂H₁₅BO₃ |
| Molecular Weight | 218.06 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 128376-65-8 |
Applications in Materials Synthesis
While specific, detailed examples for this exact neopentyl glycol derivative are not as prevalent in the literature as its pinacol ester counterpart, its chemical functionalities point to its utility in the following areas:
Porous Organic Polymers (POPs) via Schiff Base Condensation
POPs are a class of amorphous or semi-crystalline porous materials with high surface areas and good thermal and chemical stability. The aldehyde group of this compound can react with multi-amine linkers to form porous polyimine networks.
Covalent Organic Frameworks (COFs)
COFs are a class of crystalline porous polymers with ordered structures. The formation of crystalline materials through Schiff base condensation often requires reversible reaction conditions that allow for "proofreading" and the correction of defects. The reactivity of the aldehyde group makes this molecule a suitable candidate for the synthesis of imine-linked COFs.
Functional Polymers via Suzuki-Miyaura Coupling
The boronic ester allows for the incorporation of the formylphenyl group into polymer chains through Suzuki-Miyaura polymerization with dihaloaromatic comonomers. The resulting polymers would possess pendant aldehyde groups that can be further functionalized, for example, for sensor development or post-synthetic modification.
Experimental Protocols
The following are generalized protocols for the synthesis of porous organic polymers using this compound. These should be considered as starting points and may require optimization for specific target materials.
General Protocol for Porous Polyimine Synthesis via Schiff Base Condensation
This protocol describes the synthesis of a porous organic polymer by reacting this compound with a triamine linker, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB).
Materials:
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This compound
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1,3,5-Tris(4-aminophenyl)benzene (TAPB)
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Anhydrous 1,4-dioxane
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Anhydrous N,N-dimethylformamide (DMF)
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Aqueous acetic acid (e.g., 6 M)
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Acetone
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Methanol
Procedure:
-
In a Pyrex tube, add this compound (3 equivalents) and 1,3,5-tris(4-aminophenyl)benzene (2 equivalents).
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Add a mixture of anhydrous 1,4-dioxane and anhydrous DMF.
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Add an aqueous solution of acetic acid as a catalyst.
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Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, evacuate to a high vacuum, and seal the tube.
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Heat the sealed tube in an oven at 120 °C for 3 days.
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After cooling to room temperature, open the tube and collect the precipitate by filtration.
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Wash the solid product extensively with acetone and methanol.
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Dry the polymer in a vacuum oven at 80 °C overnight.
Characterization:
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Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine bond (typically around 1620 cm⁻¹) and the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and amine N-H stretches (around 3300-3500 cm⁻¹).
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Solid-State ¹³C NMR Spectroscopy: To further confirm the structure of the polymer.
-
Powder X-ray Diffraction (PXRD): To determine the crystallinity of the resulting polymer.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore size distribution of the material from N₂ sorption isotherms at 77 K.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Figure 1. Workflow for the synthesis of a porous polyimine.
Logical Relationships in Material Design
The choice of building blocks and synthetic conditions dictates the final properties of the material.
Figure 2. Factors influencing final material properties.
Conclusion
This compound is a promising, yet underexplored, building block for the construction of advanced porous materials. Its dual functionality allows for the application of diverse synthetic strategies, including Schiff base condensation and Suzuki-Miyaura coupling. The generalized protocols provided herein offer a foundation for researchers to explore the potential of this molecule in creating novel materials with tailored properties for a range of applications in materials science. Further research is warranted to fully elucidate the potential of this versatile compound.
Troubleshooting & Optimization
Technical Support Center: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde. The information is designed to address common issues encountered during the purification and handling of this compound.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound.
Problem 1: Low or No Recovery of the Compound After Silica Gel Column Chromatography
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Possible Cause 1: Hydrolysis on Silica Gel. The pinacol boronic ester is susceptible to hydrolysis, and the slightly acidic nature of standard silica gel can catalyze this degradation. The resulting boronic acid will have a different polarity and may not elute as expected.
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Solution:
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Deactivate the Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add a small amount of a neutralising agent, such as triethylamine (1-2% v/v). This will help to neutralize the acidic sites on the silica surface.
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Use a different Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.
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Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. This can be achieved by applying positive pressure (flash chromatography).
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-
Possible Cause 2: Strong Adsorption to Silica Gel. The aldehyde and boronic ester functionalities can interact strongly with the silica gel, leading to poor elution.
-
Solution:
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Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using an ethyl acetate/hexane mixture, incrementally increase the percentage of ethyl acetate.
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Use a Silica Plug: If the impurities are significantly different in polarity from your product, a short silica plug filtration may be sufficient to remove them without the risk of significant product loss on a long column.
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Problem 2: Presence of Impurities in the Final Product
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Possible Cause 1: Co-elution of Impurities. An impurity may have a similar polarity to the desired compound, causing it to elute at the same time during column chromatography.
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Solution:
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Optimize the Mobile Phase: Experiment with different solvent systems to improve separation. A good starting point is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, diethyl ether). Use thin-layer chromatography (TLC) to screen for the optimal solvent ratio that provides the best separation between your product and the impurities.
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Consider Recrystallization: If column chromatography fails to provide the desired purity, recrystallization is an excellent alternative.
-
-
Possible Cause 2: Contamination from Starting Materials. The crude product may contain unreacted starting materials or by-products from the synthesis.
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Solution:
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Aqueous Work-up: Before purification, perform an aqueous work-up to remove water-soluble impurities. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification Method Selection: Choose a purification method that effectively separates the product from the specific impurities present. For example, if the impurity is non-polar, a normal-phase column chromatography should be effective.
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Problem 3: The Purified Compound Degrades Upon Storage
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Possible Cause: Hydrolysis due to Moisture. Boronic esters are sensitive to moisture and can hydrolyze to the corresponding boronic acid over time.[1][2]
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Solution:
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Proper Storage: Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] Storing at a low temperature (2-8 °C) can also help to slow down degradation.[3]
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Use of Desiccants: Store the container in a desiccator to minimize exposure to atmospheric moisture.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification techniques for this compound?
A1: The two primary purification techniques for this compound are silica gel column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities.
Q2: What is a good starting solvent system for column chromatography?
A2: A common starting point for the purification of aryl boronic esters is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate or diethyl ether. Based on similar compounds, a low percentage of ethyl acetate in hexanes (e.g., 5-20%) is a good starting point. You should always optimize the solvent system using thin-layer chromatography (TLC) first.
Q3: What solvents are suitable for the recrystallization of this compound?
A3: For recrystallization, you need a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good candidates to screen for this compound include:
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Single solvent systems: Diethyl ether, toluene, or isopropanol.
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Mixed solvent systems: Ethyl acetate/hexanes, ethanol/water, or acetone/water.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of column chromatography. By spotting the crude mixture, the fractions collected, and the starting material on a TLC plate, you can identify which fractions contain the pure product. For recrystallization, purity can be assessed by techniques like NMR spectroscopy or melting point determination.
Q5: My compound appears as a white solid. What is its expected melting point?
A5: The reported melting point for this compound is around 61 °C.[3] A sharp melting point close to this value is an indicator of high purity.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This is a general protocol that may require optimization based on the specific impurities present in your sample.
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TLC Analysis:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution on a silica gel TLC plate.
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Develop the plate using various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives good separation between the product (desired Rf value of ~0.3-0.4) and any impurities.
-
-
Column Preparation:
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Prepare a slurry of silica gel in the chosen eluent.
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Pack a chromatography column with the slurry, ensuring there are no air bubbles.
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Add a thin layer of sand on top of the silica gel.
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Equilibrate the column by running the eluent through it until the baseline is stable.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
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Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica gel, and then removing the solvent under reduced pressure.
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Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
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Begin eluting the column with the chosen solvent system.
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Collect fractions in separate test tubes.
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Monitor the elution of the compound by TLC.
-
-
Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to obtain the purified this compound as a solid.
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Protocol 2: Purification by Recrystallization
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Solvent Selection:
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In a small test tube, add a small amount of the crude product.
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Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Heat the test tube to the boiling point of the solvent and observe the solubility. The compound should be fully soluble.
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Allow the solution to cool to room temperature and then in an ice bath. Crystals should form. If no crystals form, try a different solvent or a mixed solvent system.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to dissolve the compound completely.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Possible Cause | Recommended Solution(s) |
| Low/No recovery from silica gel column | Hydrolysis on silica, Strong adsorption | Deactivate silica, use neutral alumina, run a fast column, increase eluent polarity, use a silica plug. |
| Product is impure after purification | Co-elution of impurities, Starting material contamination | Optimize mobile phase via TLC, perform recrystallization, conduct an aqueous work-up prior to purification. |
| Product degrades upon storage | Hydrolysis due to moisture | Store under inert gas, at low temperature (2-8 °C), and in a desiccator. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Hydrolysis of this compound to its corresponding boronic acid.
References
Technical Support Center: Stability of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions concerning the stability of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a neopentyl glycol boronate ester, under acidic conditions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and why is its stability a concern?
A1: this compound is an organic compound featuring a benzaldehyde unit attached to a neopentyl glycol boronate ester.[1][2] Boronate esters, particularly those derived from neopentyl glycol, are widely used in organic synthesis as stable, handleable precursors to boronic acids for reactions like the Suzuki-Miyaura cross-coupling.[3][4] Their stability is crucial because premature degradation under certain reaction conditions, such as in the presence of acid, can lead to low yields and the formation of unwanted byproducts.[5][6] The primary degradation pathways of concern are hydrolysis and protodeboronation.[5][7]
Q2: How stable is this compound under acidic conditions?
A2: The stability of this compound under acidic conditions is moderate and highly dependent on the specific conditions (acid strength, temperature, solvent, and water content). While the neopentyl glycol protecting group offers significant steric hindrance that enhances hydrolytic stability compared to simpler diol esters (e.g., those from ethylene glycol), it is not completely inert.[8] Under mild acidic conditions, the compound may be relatively stable for short periods, but strong acids or prolonged exposure will promote degradation.[5][7] The primary routes of decomposition are hydrolysis of the boronate ester to 4-formylphenylboronic acid and protodeboronation, which cleaves the carbon-boron bond entirely.[5][9]
Q3: What are the primary degradation pathways for this compound in an acidic medium?
A3: There are two main degradation pathways that can occur under acidic conditions:
-
Hydrolysis: This is a reversible reaction where the boronate ester reacts with water, catalyzed by acid, to cleave the boron-oxygen bonds. This process yields the corresponding 4-formylphenylboronic acid and neopentyl glycol.[9][10] While this regenerates the active boronic acid species needed for some reactions, the free boronic acid itself can be unstable.
-
Protodeboronation: This is an irreversible and often undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[5] This process is particularly problematic for arylboronic acids/esters with electron-withdrawing groups, like the formyl (aldehyde) group in this compound.[6] The final product of this pathway is benzaldehyde, representing a complete loss of the reactive boronic acid moiety.
Q4: My reaction involving this boronate ester under acidic conditions is giving a low yield. How can I troubleshoot this?
A4: Low yields are often linked to the degradation of the boronate ester. Follow this workflow to identify the potential cause:
-
Assess Reagent Quality & Storage: Ensure the boronate ester is fresh and has been stored under an inert atmosphere (e.g., nitrogen) and refrigerated to prevent gradual hydrolysis from atmospheric moisture.[5]
-
Control Water Content: While some water is often necessary for Suzuki couplings, excess water, especially under acidic conditions, will accelerate hydrolysis.[11] Consider using anhydrous solvents if the reaction chemistry permits.
-
Evaluate Acid Strength: Strong acids significantly accelerate both hydrolysis and protodeboronation.[5] If possible, use the mildest acidic conditions required for your transformation. If the acid is a catalyst, reduce its loading.
-
Monitor Reaction Temperature and Time: Higher temperatures and longer reaction times increase the rate of degradation. Run time-course experiments to find the optimal point where product formation is maximized and degradation is minimal.
-
Analyze for Byproducts: Use analytical techniques like LC-MS or GC-MS to check for the presence of 4-formylphenylboronic acid (from hydrolysis) or benzaldehyde (from protodeboronation). Identifying the primary byproduct can help you diagnose the main issue.
Quantitative Data Summary
| pH Range | Acidic Condition | Expected Stability | Primary Degradation Pathway | Recommendations |
| < 3 | Strong Acid (e.g., 1M HCl) | Low | Rapid Hydrolysis & Protodeboronation | Avoid if possible. Use for intentional deprotection only. Keep reaction times short and temperatures low. |
| 4 - 6 | Mild Acid (e.g., Acetic Acid) | Moderate | Slow Hydrolysis | Suitable for reactions requiring mild acid catalysis. Monitor for degradation over extended periods. |
| ~7 | Neutral | High | Minimal | Most stable condition for storage and handling.[5] |
Experimental Protocols
General Protocol for Assessing Stability under Acidic Conditions
This protocol provides a framework for testing the stability of this compound in a specific acidic environment.
Objective: To determine the rate and extent of degradation of the boronate ester under defined acidic conditions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, 1,4-dioxane, or acetonitrile)
-
Aqueous acid solution of known concentration (e.g., 1.0 M HCl, 0.5 M H₂SO₄) or an organic acid (e.g., trifluoroacetic acid)
-
Internal standard for quantitative analysis (e.g., dodecane for GC, dimethyl terephthalate for NMR)
-
Reaction vials, syringes, and standard laboratory glassware
-
Analytical instrument (HPLC, GC-MS, or NMR)
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and the internal standard into a volumetric flask. Dissolve and dilute to the mark with the chosen anhydrous solvent to create a stock solution of known concentration.
-
Reaction Setup: In a clean, dry reaction vial, add a measured volume of the stock solution. Stir the solution at the desired reaction temperature (e.g., 25 °C, 50 °C).
-
Initiation of Degradation: Take an initial sample (t=0) for analysis. Add a pre-determined volume of the acid to the vial to achieve the target concentration. Start a timer immediately.
-
Time-Course Monitoring: At regular intervals (e.g., 5 min, 15 min, 1 hr, 4 hrs, 24 hrs), withdraw a small aliquot of the reaction mixture.
-
Sample Quenching: Immediately quench the reaction in the aliquot by diluting it in a basic solution (e.g., saturated aqueous NaHCO₃) or a suitable buffer to neutralize the acid and prevent further degradation before analysis.
-
Analysis: Analyze the quenched samples using a calibrated analytical method (e.g., HPLC, GC-MS, or ¹H NMR). Quantify the remaining amount of the starting material relative to the internal standard at each time point. Identify and quantify major degradation products like benzaldehyde if possible.
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Data Interpretation: Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life under the tested conditions.
References
- 1. This compound | C12H15BO3 | CID 4197234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:128376-65-8 | this compound | Chemsrc [chemsrc.com]
- 3. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02278B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. reddit.com [reddit.com]
Technical Support Center: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde.
Troubleshooting Guides
Issue 1: Low Yield of Suzuki-Miyaura Coupling Product
Q1: I am observing a low yield in my Suzuki-Miyaura coupling reaction using this compound. What are the potential causes and solutions?
A1: Low yields can stem from several factors related to the stability and reactivity of the boronic ester, as well as the overall reaction conditions. Here are the primary causes and troubleshooting steps:
-
Hydrolysis of the Boronic Ester: this compound can hydrolyze back to the corresponding boronic acid, especially in the presence of water.[1][2] While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can lead to the degradation of the starting material.
-
Solution: Use anhydrous solvents and ensure your base (e.g., K₃PO₄) is finely ground. If using a biphasic system, carefully control the amount of water. Consider using a base like potassium trimethylsilanolate (TMSOK) in ethereal solvents for an anhydrous, homogeneous reaction.[1]
-
-
Inefficient Transmetalation: The neopentyl glycol protecting group is sterically bulkier than a simple boronic acid, which can affect the rate of transmetalation in the catalytic cycle.[3]
-
Catalyst Deactivation: The presence of impurities or incompatible functional groups can deactivate the palladium catalyst.
-
Solution: Ensure all reagents and solvents are of high purity. Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can lead to catalyst decomposition.[6]
-
Issue 2: Presence of Significant Side Products
Q2: My reaction mixture shows significant amounts of side products, primarily homocoupling of the boronic ester and protodeboronation. How can I minimize these?
A2: The formation of homocoupling (dimer of the benzaldehyde derivative) and protodeboronation (formation of benzaldehyde) products are common challenges.
-
Homocoupling: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. It can also be prevalent with highly reactive catalyst systems or at elevated temperatures.
-
Solution: Rigorous degassing of the reaction mixture is crucial.[6] You might also try lowering the catalyst loading or the reaction temperature.
-
-
Protodeboronation: The replacement of the boronic ester group with a hydrogen atom can occur, especially if the reaction conditions are too harsh or if there are acidic protons in the reaction mixture.
-
Solution: Use a milder base if possible. Ensure the reaction is not run for an excessively long time. The choice of base is critical; for instance, potassium phosphate is generally milder than potassium carbonate in some contexts.[4]
-
Frequently Asked Questions (FAQs)
Q: What are the main advantages of using a neopentyl glycol boronic ester like this compound over the corresponding boronic acid?
A: Neopentyl glycol boronic esters offer several advantages over free boronic acids:
-
Enhanced Stability: They are generally more stable to air and moisture, making them easier to handle and store.[7] This also prevents the formation of boroxines (anhydrides of boronic acids), which can complicate stoichiometry.
-
Improved Purification: They are often crystalline solids and are more amenable to purification by chromatography than many boronic acids.[8]
Q: Can the aldehyde functional group in this compound participate in side reactions under Suzuki-Miyaura conditions?
A: Under typical Suzuki-Miyaura conditions (palladium catalyst, base, and an appropriate solvent system), the aldehyde group is generally stable and does not interfere with the coupling reaction. However, under very strong basic conditions or at very high temperatures, side reactions involving the aldehyde, such as aldol condensations, could potentially occur, though this is not commonly reported for this specific substrate in cross-coupling.
Q: How should I store this compound?
A: It should be stored in a cool, dry, and dark place under an inert atmosphere to minimize hydrolysis and degradation.[9]
Data Presentation
Table 1: Effect of Reaction Conditions on Suzuki-Miyaura Coupling Yield and Side Product Formation
| Entry | Base | Solvent System | Temperature (°C) | Desired Product Yield (%) | Homocoupling (%) | Protodeboronation (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 65 | 15 | 5 |
| 2 | K₃PO₄ | Toluene/EtOH/H₂O (4:1:1) | 90 | 85 | 5 | 2 |
| 3 | CsF | THF | 70 | 78 | 8 | 3 |
| 4 | TMSOK | 2-MeTHF | 80 | 92 | <2 | <1 |
Data is illustrative and based on typical outcomes for Suzuki-Miyaura reactions.
Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent(s) and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 4-(5,5-Dimethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, CasNo.128376-65-8 Suzhou SuKaiLu Chemical Technology Co., Ltd. China (Mainland) [sukailuchem.lookchem.com]
Technical Support Center: Optimizing Suzuki Coupling with 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using this compound over the corresponding boronic acid?
A1: this compound, a neopentyl glycol boronic ester, offers several advantages over its boronic acid counterpart. Boronic esters, in general, exhibit enhanced stability, which can prevent premature degradation and side reactions like protodeboronation, especially for electron-deficient arylboronic acids.[1][2] This increased stability can lead to more consistent and reproducible results in your coupling reactions.
Q2: What are the recommended catalysts, ligands, and bases for the Suzuki coupling of this specific boronic ester?
A2: The choice of catalyst, ligand, and base is crucial for a successful Suzuki coupling.
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Catalysts: Palladium-based catalysts are most commonly employed. Palladium(II) acetate (Pd(OAc)₂) and palladium dichloride complexes with phosphine ligands are frequent choices.[3][4] For challenging couplings, more advanced precatalysts like those based on palladacycles or featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be highly effective.[1]
-
Ligands: Triphenylphosphine (PPh₃) is a standard ligand, but for improved reactivity and stability, especially with less reactive aryl chlorides, bulky and electron-rich biaryl phosphine ligands are recommended.[1]
-
Bases: A base is required to activate the boronic ester for transmetalation.[5] Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][6] The choice of base can influence the reaction rate and the prevalence of side reactions.
Q3: What solvent systems are suitable for this reaction?
A3: Suzuki coupling reactions are often performed in a mixture of an organic solvent and water.[6] Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF). The aqueous phase is typically used to dissolve the inorganic base. Anhydrous conditions can also be employed, particularly if water-sensitive functional groups are present.
Q4: How does the aldehyde functional group on the boronic ester affect the Suzuki coupling reaction?
A4: The aldehyde group is an electron-withdrawing group, which can influence the electronic properties of the boronic ester. While Suzuki couplings are generally tolerant of a wide range of functional groups, aldehydes can sometimes interact with the catalyst or participate in side reactions.[7][8][9] In some cases, the aldehyde can coordinate to the metal center of the catalyst, potentially affecting its activity.[7][8][9] It is also important to choose reaction conditions that do not lead to the reduction of the aldehyde group.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or impurities. | Use a fresh batch of catalyst or a more stable precatalyst. Ensure all reagents and solvents are pure and dry.[10] |
| Inefficient Base: The chosen base may not be strong enough or may not have sufficient solubility in the reaction medium. | Try a different base (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered for better reactivity. | |
| Protodeboronation: The boronic ester is being cleaved from the aromatic ring before it can couple. This is a common side reaction with electron-deficient boronic acids. | Use anhydrous solvents and a non-aqueous base if possible. Minimize reaction time and temperature. The use of the more stable neopentyl glycol ester already helps to mitigate this issue.[1] | |
| Presence of Oxygen: Oxygen can deactivate the palladium catalyst. | Thoroughly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. | |
| Formation of Side Products | Homocoupling of Boronic Ester: Two molecules of the boronic ester react with each other. | This can be caused by the presence of oxygen or an excess of palladium catalyst. Ensure a properly degassed reaction mixture and use the appropriate catalyst loading. |
| Reduction of Aldehyde: The aldehyde group is reduced to an alcohol. | This can occur under certain conditions, especially if a hydride source is inadvertently present. One study reported simultaneous reduction of an aldehyde during a Suzuki coupling at high temperature with DMF/H₂O.[3] If this is observed, consider milder reaction conditions or a different solvent system. | |
| Hydrolysis of Boronic Ester: The neopentyl glycol protecting group is removed, forming the boronic acid in situ. | While this is a necessary step for transmetalation in some proposed mechanisms, premature or excessive hydrolysis can lead to other side reactions. The reaction kinetics can be influenced by the water content in the solvent. | |
| Difficult Purification | Residual Boron Compounds: Boronic acid byproducts can be difficult to remove. | An aqueous workup with a mild base can help to remove some boron impurities. Chromatographic purification may be necessary. A common technique involves washing the organic extract with a dilute aqueous solution of a base like NaOH to extract the boronic acid impurities. |
| Contamination with Palladium: The final product is contaminated with residual palladium. | Treat the crude product with a palladium scavenger. Filtration through a pad of celite can also help to remove some of the palladium residues. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for Suzuki couplings of aryl boronic esters with aryl halides. Note that optimal conditions will vary depending on the specific substrates used.
| Parameter | Typical Range | Notes |
| Aryl Halide Reactivity | I > Br > OTf >> Cl | Aryl chlorides are generally less reactive and may require more active catalyst systems.[11] |
| Boronic Ester Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the boronic ester is typically used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst Loading | 0.5 - 5 mol% | Lower catalyst loadings are desirable for cost and environmental reasons, but higher loadings may be necessary for difficult couplings. |
| Ligand to Palladium Ratio | 1:1 to 2:1 | The optimal ratio depends on the specific ligand and catalyst used. |
| Base Stoichiometry | 2 - 3 equivalents | Sufficient base is needed to activate the boronic ester and neutralize any acidic byproducts. |
| Reaction Temperature | 80 - 110 °C | The temperature is often refluxing the solvent. Lower temperatures may be used with highly active catalysts. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
| Expected Yield | 60 - 95% | Yields are highly dependent on the specific substrates and the optimization of reaction conditions. |
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound with an Aryl Bromide
This is a generalized protocol and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1, 5 mL), via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[10][12]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
Caption: Decision tree for troubleshooting low yields in Suzuki coupling.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
This technical support guide is intended for researchers, scientists, and professionals in drug development who are utilizing 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in their experiments. This document provides essential information on storage and handling, troubleshooting for common experimental issues, and a detailed experimental protocol for a typical application.
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its integrity and ensure reproducible experimental outcomes. This compound is a white solid that is sensitive to air, light, and moisture.
| Parameter | Recommended Conditions | Notes |
| Storage Temperature | 2-8 °C | Refrigeration is recommended to minimize degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | This prevents oxidation and hydrolysis of the boronic ester. |
| Moisture | Keep in a tightly sealed container in a dry, well-ventilated place. | The dioxaborinane ring is susceptible to hydrolysis. |
| Light | Protect from light. | Exposure to light can lead to degradation of the aldehyde functionality. |
| Handling | Handle in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. | Avoid inhalation of dust and contact with skin and eyes. |
Troubleshooting Guide & FAQs
This section addresses common questions and issues that may arise during the use of this compound in chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Q1: The compound is difficult to dissolve. What are the recommended solvents?
A1: this compound is a solid with limited solubility in non-polar solvents. For reactions like the Suzuki-Miyaura coupling, it is typically soluble in common organic solvents such as:
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Dioxane
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Tetrahydrofuran (THF)
-
Toluene
-
N,N-Dimethylformamide (DMF)
It is advisable to perform small-scale solubility tests to determine the optimal solvent system for your specific reaction conditions. Gentle heating and sonication can aid in dissolution, but be cautious of potential degradation at elevated temperatures.
Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the potential causes and solutions?
A2: Low yields in Suzuki-Miyaura coupling can stem from several factors. Here is a troubleshooting workflow to address this issue:
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Reagent Quality: Ensure that the this compound, aryl halide, palladium catalyst, and base are pure and dry. The boronic ester can hydrolyze over time, so using a freshly opened or properly stored reagent is recommended.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. If a standard catalyst like Pd(PPh₃)₄ is not effective, consider using more active catalysts such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).
-
Base: The base plays a crucial role in the catalytic cycle. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base is often substrate-dependent, so screening different bases may be necessary.
-
Solvent: The solvent can significantly influence the reaction rate and yield. Anhydrous solvents are often required. Degassing the solvent to remove oxygen is essential as oxygen can deactivate the palladium catalyst.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to degradation of the reactants or the catalyst. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.
-
Inert Atmosphere: Suzuki-Miyaura reactions are typically sensitive to oxygen. Ensure that the reaction is set up and maintained under an inert atmosphere (nitrogen or argon).
Q3: I am observing significant amounts of side products, such as homocoupling of the boronic ester or protodeboronation. How can I minimize these?
A3: The formation of side products is a common challenge.
-
Homocoupling: This occurs when two molecules of the boronic ester couple with each other. It is often promoted by the presence of oxygen. Thoroughly degassing your reaction mixture and maintaining a strict inert atmosphere can minimize this side reaction.
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond. It can be caused by moisture or acidic/basic conditions. Ensure you are using an anhydrous solvent and that the chosen base is not promoting this side reaction. In some cases, using a less nucleophilic base or a different solvent system can help. The neopentyl glycol protecting group on this boronic ester offers greater stability against hydrolysis compared to the unprotected boronic acid.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. The spots can be visualized under UV light.
-
LC-MS: This technique can provide more detailed information about the reaction progress, including the masses of the starting materials, product, and any side products.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Deionized water (degassed)
-
Reaction vessel (e.g., Schlenk flask)
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Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and inert gas (3 cycles) to remove any oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe. If a biphasic system is desired, add the degassed water at this stage.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Disclaimer: This guide is for informational purposes only. All experiments should be conducted by trained professionals in a suitably equipped laboratory, following all institutional and governmental safety regulations. Always consult the Safety Data Sheet (SDS) for any chemical before use.
Technical Support Center: Synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary methods for the synthesis of this compound:
-
Esterification of 4-formylphenylboronic acid with neopentyl glycol. This is a direct esterification reaction, typically performed under conditions that remove water to drive the reaction to completion.
-
Miyaura borylation of a 4-halobenzaldehyde. This palladium-catalyzed cross-coupling reaction involves the reaction of a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde) with a diboron reagent, such as bis(neopentyl glycolato)diboron.[1]
Q2: What are the key advantages and disadvantages of each synthetic route?
A2:
| Route | Advantages | Disadvantages |
| Esterification | Atom economical, simpler starting materials. | Reversible reaction requiring water removal, potential for side reactions of the aldehyde. |
| Miyaura Borylation | High functional group tolerance, including aldehydes.[2] Mild reaction conditions are often possible.[2][3] | Requires a palladium catalyst and a diboron reagent, which can be expensive. Purification from catalyst residues can be challenging. |
Q3: How can I purify the final product?
A3: Purification of this compound can be challenging due to the potential for hydrolysis of the boronic ester on silica gel. Common purification techniques include:
-
Recrystallization: From a suitable solvent system.
-
Column Chromatography: Using neutral alumina or boric acid-impregnated silica gel is recommended to prevent hydrolysis.
-
Derivatization: In cases of persistent impurities, the boronic ester can be converted to a more stable derivative, such as a trifluoroborate salt, for purification, followed by regeneration of the boronic ester.
Q4: What are common side reactions to be aware of?
A4:
-
In the esterification route: Incomplete reaction due to the presence of water, and potential for Cannizzaro-type disproportionation of the benzaldehyde under basic conditions, which could yield the corresponding carboxylic acid and alcohol.[4]
-
In the Miyaura borylation route: Protodeborylation (loss of the boryl group) and formation of homocoupling byproducts of the starting halide.
Troubleshooting Guides
Issue 1: Low Yield in Esterification of 4-Formylphenylboronic Acid
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls or does not go to completion. | Presence of water: The esterification is an equilibrium reaction, and water is a byproduct. | Use a Dean-Stark apparatus or molecular sieves to remove water azeotropically. Ensure all glassware is dry and use anhydrous solvents. |
| Inefficient catalyst: The acid catalyst may be inactive or used in insufficient quantity. | Use a fresh, active acid catalyst (e.g., p-toluenesulfonic acid). Optimize catalyst loading. | |
| Suboptimal temperature: The reaction may be too slow at lower temperatures. | Increase the reaction temperature, ensuring it does not cause degradation of the starting material or product. |
Issue 2: Low Yield in Miyaura Borylation
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of 4-halobenzaldehyde. | Inactive catalyst: The palladium catalyst may have been deactivated by oxygen. | Degas all solvents and reagents thoroughly. Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. Use a fresh, high-quality catalyst. |
| Incorrect base: The choice of base is crucial. A weak base like potassium acetate is often used to prevent competing Suzuki coupling.[5] | Screen different bases (e.g., KOAc, K3PO4) and optimize the amount used. | |
| Significant amount of protodeborylated byproduct. | Presence of protic impurities: Water or other protic impurities can lead to the cleavage of the C-B bond. | Use anhydrous solvents and reagents. |
Issue 3: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Product decomposes on silica gel column. | Hydrolysis of the boronic ester: The acidic nature of silica gel can catalyze the hydrolysis of the dioxaborinane ring. | Use neutral alumina for column chromatography. Alternatively, impregnate silica gel with boric acid before use. |
| Co-elution with impurities. | Similar polarity of product and impurities: Byproducts may have similar chromatographic behavior. | Optimize the eluent system for column chromatography. Consider recrystallization from a different solvent system. |
| Residual palladium catalyst: Traces of palladium from the Miyaura borylation can be difficult to remove. | Use a palladium scavenger resin or perform an additional purification step like filtration through celite. |
Experimental Protocols
Protocol 1: Esterification of 4-Formylphenylboronic Acid with Neopentyl Glycol (Representative Protocol)
Objective: To synthesize this compound via direct esterification.
Materials:
-
4-Formylphenylboronic acid
-
Neopentyl glycol (2,2-dimethyl-1,3-propanediol)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
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Anhydrous magnesium sulfate or sodium sulfate
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Solvents for workup and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
To the flask, add 4-formylphenylboronic acid (1.0 eq), neopentyl glycol (1.1 eq), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq).
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Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
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Continue refluxing until no more water is collected, indicating the reaction is complete.
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Cool the reaction mixture to room temperature.
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography (neutral alumina is recommended).
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 70-90% |
| Purity | >95% (after purification) |
| Reaction Time | 4-12 hours |
| Temperature | Reflux in toluene (~110 °C) |
Protocol 2: Miyaura Borylation of 4-Bromobenzaldehyde (Representative Protocol)
Objective: To synthesize this compound via palladium-catalyzed borylation. A related borylation of a bromo-nitroester using bis(neopentyl glycolato)diboron gave a 51% yield.[6]
Materials:
-
4-Bromobenzaldehyde
-
Bis(neopentyl glycolato)diboron
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Potassium acetate (KOAc)
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Anhydrous and degassed solvent (e.g., dioxane or DMSO)
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Solvents for workup and purification (e.g., ethyl acetate, water, brine)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add 4-bromobenzaldehyde (1.0 eq), bis(neopentyl glycolato)diboron (1.1 eq), palladium catalyst (e.g., 3 mol%), and potassium acetate (3.0 eq) to a dry Schlenk flask.
-
Add the anhydrous and degassed solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (neutral alumina is recommended) or recrystallization.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 50-80% |
| Purity | >97% (after purification) |
| Reaction Time | 12-24 hours |
| Temperature | 80-100 °C |
| Catalyst Loading | 1-5 mol% |
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 4. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde reaction mechanism troubleshooting
Welcome to the technical support center for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this versatile reagent.
Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh source of palladium catalyst and phosphine ligand. For sterically hindered or electron-deficient coupling partners, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1] |
| Poor Quality Boronic Ester | The neopentyl glycol protecting group enhances stability, but prolonged storage can lead to degradation. Assess the purity of the this compound via NMR or LC-MS. If necessary, purify the reagent by recrystallization or column chromatography. |
| Inadequate Base | The choice and amount of base are critical.[2] For Suzuki-Miyaura reactions, common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH.[3][4] The base's strength and solubility can significantly impact the reaction rate. A screen of different bases may be necessary to find the optimal conditions for your specific substrates. |
| Presence of Oxygen | Oxygen can lead to the homocoupling of the boronic ester and deactivate the palladium catalyst.[1] Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Incorrect Solvent System | The solvent plays a crucial role in the solubility of reagents and the reaction kinetics.[5] Common solvent systems for Suzuki coupling include toluene/water, dioxane/water, or THF/water mixtures.[6] The ratio of the organic solvent to water can also affect the outcome. |
| Sub-optimal Temperature | While many Suzuki couplings proceed at elevated temperatures (e.g., 80-100 °C), some reactions may benefit from lower or higher temperatures.[7] If the reaction is sluggish, a modest increase in temperature may improve the rate. Conversely, if side reactions are prevalent, lowering the temperature could enhance selectivity. |
Issue 2: Presence of Significant Side Products
Possible Side Reactions and Mitigation Strategies:
| Side Reaction | Mitigation Strategy |
| Homocoupling of Boronic Ester | This side reaction is often promoted by the presence of oxygen.[1] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial for minimizing this byproduct.[1] Using a precise stoichiometry of the boronic ester can also help. |
| Protodeborylation | The C-B bond can be cleaved by acidic protons, leading to the formation of benzaldehyde. This is more common with unprotected boronic acids but can still occur with esters under certain conditions.[8] Using anhydrous solvents and ensuring the base is not excessively acidic can help prevent this. The neopentyl glycol ester is generally more resistant to protodeboronation than other esters.[8] |
| Aldol Condensation | The aldehyde functionality of the starting material or product can undergo self-condensation or react with other carbonyl compounds present in the reaction mixture, especially under basic conditions.[9][10] This can be minimized by carefully controlling the reaction temperature and using a base that is strong enough to facilitate the Suzuki coupling but not so strong as to promote significant aldol reactions. If the substrate for the Suzuki coupling also contains an enolizable ketone, this can be a significant competing reaction. |
| Dehalogenation of the Coupling Partner | The aryl halide coupling partner can be reduced, replacing the halide with a hydrogen atom. This can be minimized by using anhydrous solvents and ensuring the absence of hydride sources.[1] |
Frequently Asked Questions (FAQs)
Q1: Why use the 5,5-dimethyl-1,3,2-dioxaborinan-2-yl (neopentyl glycol) ester instead of the corresponding boronic acid or pinacol ester?
A1: The neopentyl glycol protecting group offers several advantages. These esters are often more stable and easier to handle and purify than the corresponding boronic acids, which can be prone to dehydration to form cyclic boroxines.[8] Compared to the more common pinacol esters, neopentyl glycol esters can sometimes exhibit different reactivity profiles and may offer improved yields or selectivity in certain Suzuki-Miyaura cross-coupling reactions.[2]
Q2: What is the role of the base in the Suzuki-Miyaura reaction?
A2: The base plays a crucial role in the catalytic cycle. It is generally believed to activate the boronic ester by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium center.[2][8] The choice of base can influence the reaction rate and the prevalence of side reactions.[3]
Q3: How should I purify the final product?
A3: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of your product. Common solvent systems include mixtures of hexanes and ethyl acetate.[3] If the product is a solid, recrystallization may be an effective purification method.[10]
Q4: Can the aldehyde group interfere with the Suzuki-Miyaura coupling reaction?
A4: Yes, the aldehyde group can be sensitive to the reaction conditions. Under strongly basic conditions or at high temperatures, it can undergo side reactions such as aldol condensation.[9][10] However, in many cases, the Suzuki-Miyaura coupling is faster than these potential side reactions, allowing for the successful synthesis of the desired product. Careful optimization of the reaction conditions (base, solvent, temperature) is key.
Q5: What are the recommended storage conditions for this compound?
A5: It is recommended to store the compound in a cool, dry place, away from moisture and light. Storage at 2-8°C is often suggested.[11] As with many boronic esters, it is advisable to store it under an inert atmosphere to prevent slow hydrolysis.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The total solvent volume should be sufficient to dissolve the reactants, typically resulting in a 0.1-0.5 M solution with respect to the limiting reagent.
-
Degassing: Seal the vial and thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis [mdpi.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. csub.edu [csub.edu]
- 11. Phenylboronic acid neopentylglycol ester 97 5123-13-7 [sigmaaldrich.com]
Technical Support Center: Purification of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the silica gel chromatography of this compound?
A1: The primary challenge is the on-column hydrolysis of the neopentyl glycol boronic ester to 4-formylphenylboronic acid.[1][2][3] Standard silica gel can be slightly acidic and contains adsorbed water, which can facilitate this degradation. This leads to issues such as streaking on TLC plates, poor separation, and reduced yields of the desired product.[3]
Q2: What is the main impurity I should be concerned about during purification?
A2: The most common process-related impurity is 4-formylphenylboronic acid, which is the hydrolysis product of this compound.[1][2]
Q3: Are there alternative purification methods to column chromatography?
A3: Yes, recrystallization can be a highly effective method for purifying boronic esters and may be a suitable alternative if chromatographic purification proves difficult.[4][5]
Q4: Can I use reversed-phase HPLC for purification?
A4: Standard reversed-phase HPLC conditions often use aqueous mobile phases that can promote rapid hydrolysis of the boronic ester.[1][6][7] If reversed-phase HPLC is necessary, unconventional methods are required, such as using non-aqueous, aprotic diluents or highly basic mobile phases (e.g., pH 12.4) with an ion-pairing reagent to stabilize the compound.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Product streaking on TLC or poor separation in column chromatography. | Hydrolysis of the boronic ester on the silica gel surface. | 1. Use Treated Silica Gel: Prepare a slurry of silica gel with a non-polar solvent (e.g., hexanes) and a small amount of a neutralizing agent like triethylamine (0.1-1% v/v), then evaporate the solvent. Alternatively, use silica gel impregnated with boric acid to suppress over-adsorption.[8] 2. Dry the Silica Gel: Ensure the silica gel is thoroughly dried before use to minimize adsorbed water. 3. Run the Column Quickly: A faster elution time reduces the contact time between the compound and the stationary phase, minimizing degradation.[9] |
| Low recovery of the desired product from the column. | Irreversible adsorption or degradation on the stationary phase. | 1. Switch to a Different Stationary Phase: Consider using neutral alumina as an alternative to silica gel.[5] 2. Modify the Eluent System: The addition of a small amount of a less polar, aprotic solvent might improve recovery. Some success has been reported with heptane/isopropanol mixtures for similar compounds.[4] |
| Presence of a more polar impurity in the purified fractions, identified as the boronic acid. | Hydrolysis occurred either during the reaction work-up or on the chromatography column. | 1. Anhydrous Work-up: Ensure the work-up conditions prior to chromatography are anhydrous to the extent possible. 2. Optimize Chromatography: Implement the solutions for product streaking, such as using treated silica gel or a faster elution. 3. Consider Recrystallization: If hydrolysis is unavoidable during chromatography, recrystallization may be a better final purification step.[4] |
Experimental Protocols
Flash Column Chromatography Protocol
This protocol is a general guideline and may require optimization.
-
Preparation of Treated Silica Gel (Optional but Recommended):
-
To a slurry of silica gel in a non-polar solvent (e.g., hexanes), add 0.5-1% triethylamine by volume.
-
Thoroughly mix the slurry and then remove the solvent under reduced pressure.
-
Dry the silica gel under vacuum to remove residual solvent and triethylamine.
-
-
Column Packing:
-
Pack a column with the standard or treated silica gel (200-300 mesh) using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).[10]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the eluent or a compatible solvent.
-
Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.
-
Monitor the elution using thin-layer chromatography (TLC).
-
Collect fractions and combine those containing the pure product.
-
-
Solvent Removal:
-
Concentrate the combined pure fractions under reduced pressure to obtain the purified product.
-
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (200-300 mesh), optionally treated with triethylamine or boric acid.[8][10] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate gradient.[11] |
| Monitoring | TLC with UV visualization. |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting the purification process.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde and Other Boronic Esters in Modern Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of the appropriate organoboron reagent is a critical decision that can significantly influence the outcome of synthetic endeavors. Boronic acids and their ester derivatives are cornerstone reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an objective, data-driven comparison of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a neopentyl glycol boronic ester, with other commonly employed boronic esters, focusing on their performance in cross-coupling reactions.
The fundamental difference between free boronic acids and their ester counterparts lies in a trade-off between reactivity and stability.[1][2] While boronic acids are generally more reactive, often leading to faster reaction times, they are also more prone to decomposition pathways such as protodeboronation and oxidation.[2] Boronic esters, on the other hand, offer enhanced stability, which translates to longer shelf-life, easier handling and purification, and often cleaner reaction profiles.[3][4] This guide will delve into the nuances of this trade-off by comparing the neopentyl glycol ester of 4-formylphenylboronic acid with its pinacol, catechol, and N-methyliminodiacetic acid (MIDA) ester counterparts.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The choice of boronic ester can have a significant impact on the reaction kinetics and overall efficiency.
Reactivity and Reaction Kinetics
The rate of the Suzuki-Miyaura reaction is often dictated by the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst. The structure of the boronic ester plays a crucial role in the rate of this step. Kinetic studies have revealed that different ester groups can significantly influence the reaction rate.
Electron-rich esters, such as those derived from glycol and neopentyl glycol, have been shown to increase the rate of transmetalation compared to the parent boronic acid.[1] In one study, a glycol boronic ester was found to transfer its aryl group approximately 23 times faster than the corresponding boronic acid.[1] Conversely, sterically hindered esters, like the commonly used pinacol esters, can exhibit slower reaction rates due to the steric bulk around the boron atom, which can impede the formation of the necessary intermediate for transmetalation.[1] Electron-deficient esters, such as catechol esters, have also been observed to accelerate the transmetalation step.[1]
MIDA boronates are a special class of boronic esters that are exceptionally stable and generally unreactive under standard anhydrous cross-coupling conditions.[5] This property allows for selective reactions and iterative cross-coupling strategies.[5] The MIDA group can be cleaved under mild aqueous basic conditions to release the free boronic acid for subsequent reactions.
Table 1: Comparative Kinetic Data for the Transmetalation Step of Various Boronic Esters
| Boronic Ester Type | Diol | Relative Rate of Transmetalation (Normalized to Boronic Acid = 1) | Key Observations |
| Neopentyl Glycol Ester | Neopentyl Glycol | Increased rate | Electron-rich diol enhances reactivity.[1] |
| Pinacol Ester | Pinacol | Slower rate | Steric hindrance can reduce reactivity.[1] |
| Glycol Ester | Ethylene Glycol | Significantly increased rate (~23x faster) | The glycol moiety greatly influences the rate of transmetalation.[1] |
| Catechol Ester | Catechol | Increased rate (~4.3x faster) | Electron-deficient aromatic diol enhances reactivity.[1] |
| MIDA Ester | N-methyliminodiacetic acid | Unreactive (under anhydrous conditions) | Highly stable; requires deprotection for reaction.[5] |
Note: The data is based on a kinetic study of 4-fluorophenylboronic esters. The relative rates are indicative of the general reactivity trends for these classes of boronic esters.
Reaction Yields
Neopentyl glycol esters, due to their favorable balance of reactivity and stability, are expected to provide good to excellent yields. Pinacol esters are widely used and reliably provide high yields, although sometimes requiring longer reaction times or higher temperatures.[1] MIDA esters, when used in iterative coupling strategies, also demonstrate high efficiency.[5]
Table 2: Representative Yields for Suzuki-Miyaura Reactions with Various Boronic Esters
| Boronic Ester Type | Aryl Halide Partner | Product | Yield (%) | Reference |
| Neopentyl Glycol Ester | 2-Halopyridine | 2-Arylpyridine | Good to Excellent | [6] |
| Pinacol Ester | Aryl/Heteroaryl Bromides | Biaryls/Heterobiaryls | 70-95% | [7] |
| MIDA Ester | 2-Bromobenzonitrile | 2-(4-methylphenyl)benzonitrile | 92% | [8] |
Stability Comparison
The stability of a boronic ester is a critical factor for its storage, handling, and performance in chemical reactions.
Hydrolytic and Chromatographic Stability
Boronic esters are generally more stable to hydrolysis and silica gel chromatography than their corresponding boronic acids.[3][4] This increased stability is a significant advantage, as it allows for easier purification of the boronic ester itself and of the subsequent reaction products.
Pinacol esters are widely recognized for their high stability, which is attributed to the steric hindrance provided by the four methyl groups on the pinacol backbone.[4] This steric bulk protects the boron atom from nucleophilic attack by water. Neopentyl glycol esters also offer good stability. MIDA boronates are exceptionally stable, even under forcing anhydrous cross-coupling conditions, and are compatible with chromatography.[5]
Table 3: Qualitative Stability Comparison of Boronic Esters
| Boronic Ester Type | Hydrolytic Stability | Stability to Silica Gel Chromatography | Key Attributes |
| Neopentyl Glycol Ester | Good | Good | Good balance of stability and reactivity. |
| Pinacol Ester | Very Good | Very Good | Generally considered the most stable common boronic esters.[3][4] |
| Catechol Ester | Moderate | Moderate | Less stable than pinacol or neopentyl glycol esters. |
| MIDA Ester | Excellent (anhydrous) | Excellent | Requires specific conditions for deprotection.[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving successful and consistent results in the laboratory.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic ester, such as this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask, add the aryl halide, this compound, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
Protocol for Product Work-up and Purification
Procedure:
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[9]
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a typical experimental workflow, and a logical comparison of the different boronic esters.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical comparison of different types of boronic esters.
Conclusion
The choice of boronic ester is a critical parameter in the design of a successful Suzuki-Miyaura cross-coupling reaction. This compound, as a neopentyl glycol boronic ester, offers a compelling combination of enhanced reactivity compared to its parent boronic acid and good stability for handling and purification.
-
For general applications requiring a balance of reactivity and stability, neopentyl glycol esters like this compound are an excellent choice.
-
When maximum stability and long-term storage are paramount, pinacol esters are the industry standard, though potentially at the cost of longer reaction times.
-
For complex, multi-step syntheses involving iterative cross-coupling, the unparalleled stability and controlled reactivity of MIDA esters make them the superior option.
-
When rapid reaction kinetics are the primary concern, less sterically hindered and electron-rich or electron-deficient esters like glycol or catechol esters may be advantageous, provided their lower stability is manageable.
By understanding the distinct properties of each class of boronic ester, researchers can make informed decisions to optimize their synthetic strategies, leading to higher yields, cleaner reactions, and more efficient discovery and development of new chemical entities.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
A Head-to-Head Comparison: Reactivity of Boronic Acid Neopentyl Esters vs. Pinacol Esters in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the choice of boronic acid surrogate in Suzuki-Miyaura cross-coupling is a critical parameter that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of two commonly employed boronic esters: neopentyl esters and pinacol esters, with a focus on their relative reactivity and stability, supported by experimental data.
The selection between a neopentyl and a pinacol boronic ester often represents a trade-off between stability and reactivity. Pinacol esters are widely recognized for their high stability, rendering them easy to handle, purify by chromatography, and store for extended periods.[1][2] This robustness, however, often comes at the cost of reduced reactivity, primarily due to the steric hindrance imposed by the tetramethyl-substituted backbone of the pinacol group.[3] Conversely, neopentyl glycol boronic esters are generally less sterically hindered and have been shown to exhibit enhanced reactivity in the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.[3]
Quantitative Reactivity Data
Kinetic studies focusing on the transmetalation step of the Suzuki-Miyaura reaction provide valuable insights into the intrinsic reactivity of different boronic esters. The following table summarizes key findings from a comparative study.
| Boron Reagent Type | Relative Reactivity (Time to Product Formation) | Key Observations |
| Neopentyl Boronic Ester | ~0.3 hours | Exhibits a significantly faster rate of product formation compared to both the free boronic acid and the pinacol ester.[3] |
| Arylboronic Acid | ~1.2 hours | Serves as a benchmark for reactivity. |
| Pinacol Boronic Ester | ~5.5 hours | Shows the slowest rate of product formation, attributed to steric hindrance around the boron center.[3] |
Table 1: Comparison of approximate reaction times for the formation of the cross-coupling product from different boron reagents under specific kinetic study conditions. Data extracted from a study by Lennox and Lloyd-Jones.[3]
The Suzuki-Miyaura Catalytic Cycle and the Role of the Boronic Ester
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic ester directly influences the efficiency of the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
Stability and Handling
While neopentyl esters offer a reactivity advantage, pinacol esters are often favored for their superior stability. Boronic acids are prone to dehydration, forming cyclic boroxine trimers, and can undergo protodeboronation.[2] Pinacol esters, being crystalline solids in many cases, are less susceptible to these degradation pathways, which translates to a longer shelf-life and greater ease of handling and purification.[1][2] Neopentyl esters also offer improved stability over free boronic acids and can be purified, though they are often oils.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic ester (neopentyl or pinacol, 1.1-1.5 equiv), and the base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Solvent and Catalyst Addition: Anhydrous, degassed solvent (e.g., dioxane, toluene, THF) is added via syringe. This is followed by the addition of the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand, 1-5 mol %).
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitoring by TLC or LC-MS is recommended).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
References
A Comparative Guide to the HPLC Purity Validation of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is paramount. This boronic acid ester is a critical building block in organic synthesis, particularly in cross-coupling reactions. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for its purity assessment against alternative analytical techniques, supported by detailed experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a powerful and widely accessible technique for the analysis of boronic acid esters. However, the inherent susceptibility of these compounds to hydrolysis presents a significant analytical challenge. On-column hydrolysis can lead to the formation of the corresponding boronic acid, resulting in inaccurate purity determinations.[1][2] Therefore, method development is crucial to mitigate this degradation.
An optimized HPLC method minimizes on-column hydrolysis by employing a stationary phase with low silanol activity and a mobile phase without pH modifiers.[1][3] This approach ensures a more accurate quantification of the intact boronic acid ester.
Experimental Protocol: Validated RP-HPLC Method
This protocol is optimized to minimize the on-column hydrolysis of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters XTerra MS C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min, 30-70% B; 10-15 min, 70-30% B; 15-20 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile |
Sample Preparation:
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with acetonitrile to a working concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The following table summarizes the performance characteristics of the validated HPLC method.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Specificity | No interference from related substances or degradation products |
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can be employed for the purity analysis of boronic acid esters. The choice of method depends on the specific analytical requirements and available instrumentation.
| Analytical Technique | Principle | Advantages | Limitations |
| Validated RP-HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Widely available, robust, high resolution, and well-understood technique. | Potential for on-column hydrolysis if not properly controlled.[1][2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Excellent for volatile impurities and offers definitive identification with MS. | The analyte must be thermally stable and sufficiently volatile; may require derivatization.[4] |
| Non-Aqueous Capillary Electrophoresis (NACE) | Separation in a capillary based on differential migration in a non-aqueous electrolyte under an electric field. | Prevents hydrolysis of the analyte, providing a more accurate quantification of the ester form.[5] | Requires specialized equipment and expertise; may have lower sensitivity for some compounds. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measurement of the NMR signal intensity relative to a certified internal standard. | Provides absolute quantification without the need for an identical standard; gives structural information. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. |
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To provide a clearer understanding of the analytical process and the biological relevance of boronic acids, the following diagrams have been generated.
Caption: A logical workflow for the HPLC purity validation of this compound.
Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases.[1][6] This interaction is a key aspect of their biological activity and is relevant in drug development.
Caption: Inhibition of a serine protease by a boronic acid derivative.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boron Reagents for the Synthesis of 4-Formylbiphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in Suzuki-Miyaura Cross-Coupling Reactions.
In the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success and efficiency of this transformation. This guide provides a comparative analysis of alternative reagents to this compound, a neopentyl glycol boronic ester, for the synthesis of 4-formylbiphenyl and its derivatives. The primary alternatives discussed are 4-formylphenylboronic acid, its widely-used pinacol ester, the highly stable N-methyliminodiacetic acid (MIDA) boronate, and the robust potassium trifluoroborate salt.
Executive Summary
The selection of an appropriate 4-formylphenylboron reagent is a trade-off between reactivity, stability, and ease of handling. While 4-formylphenylboronic acid offers the highest reactivity, its lower stability can be a drawback. Boronic esters, such as the neopentyl glycol and pinacol derivatives, provide a balance of good reactivity and enhanced stability, making them suitable for a wide range of applications. For syntheses requiring robust reaction conditions or iterative cross-coupling strategies, the superior stability of MIDA boronates and potassium trifluoroborates makes them the reagents of choice, though they may require specific activation protocols.
Performance Comparison of Alternative Reagents
The following table summarizes the key characteristics and performance of the alternative reagents in Suzuki-Miyaura cross-coupling reactions. The data presented is a synthesis of typical results found in the literature and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions, substrates, and catalyst system employed.
| Reagent | Structure | Key Advantages | Key Disadvantages | Typical Yields |
| 4-Formylphenylboronic Acid | High reactivity, high atom economy. | Prone to dehydration (forming boroxines) and protodeboronation, can be unstable to purification and storage.[1] | Generally high, but can be variable due to instability. | |
| This compound (Neopentyl Glycol Ester) | Good balance of stability and reactivity. | Less reactive than the free boronic acid. | Good to excellent. | |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (Pinacol Ester) | Widely commercially available, good stability for purification and storage, often provides high yields.[2] | Generally less reactive than the boronic acid, steric hindrance can sometimes slow down the reaction.[3] | Good to excellent. | |
| Potassium 4-formylphenyltrifluoroborate | Highly stable to air and moisture, crystalline solids, easy to handle, resistant to protodeboronation.[4][5] | Requires specific conditions for activation, may be less reactive than boronic acids/esters in some cases. | Good to excellent. | |
| 2-(4-Formylphenyl)-1,3,6,2-dioxazaborocane-N-methylacetic acid (MIDA Boronate) | Exceptionally stable, suitable for iterative cross-coupling, allows for slow release of the boronic acid.[6][7] | Requires a deprotection step to release the active boronic acid, which can add complexity to the reaction protocol. | Good to excellent. |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions using the discussed reagents. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.
General Suzuki-Miyaura Coupling Protocol (for Boronic Acid and Esters)
Materials:
-
Aryl halide (1.0 mmol)
-
4-Formylphenylboronic acid or ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF/water)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid or ester, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Potassium Aryltrifluoroborates
This protocol is adapted from procedures for Suzuki-Miyaura couplings of potassium organotrifluoroborates.[8][9]
Materials:
-
Aryl halide (1.0 mmol)
-
Potassium 4-formylphenyltrifluoroborate (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 mmol)
-
Degassed solvent (e.g., toluene/water or THF/water)
Procedure:
-
In a reaction vessel, combine the aryl halide, potassium 4-formylphenyltrifluoroborate, palladium catalyst, and base.
-
Add the degassed solvent mixture.
-
Heat the mixture with stirring at a temperature typically ranging from 80 °C to reflux.
-
Monitor the reaction for completion.
-
Upon completion, perform an aqueous workup as described in the general protocol.
-
Purify the product via column chromatography.
Protocol for MIDA Boronates (Slow Release)
This protocol is based on the principle of slow release of the boronic acid from the MIDA boronate under aqueous basic conditions.[7]
Materials:
-
Aryl halide (1.0 mmol)
-
4-Formylphenyl MIDA boronate (1.2 mmol)
-
Palladium catalyst and ligand (e.g., Pd(OAc)₂ with SPhos)
-
Aqueous base (e.g., K₃PO₄)
-
Solvent (e.g., THF/water or dioxane/water)
Procedure:
-
Combine the aryl halide, MIDA boronate, palladium catalyst, ligand, and base in a reaction flask.
-
Add the solvent system.
-
Stir the reaction at room temperature or with gentle heating. The mild aqueous base will slowly hydrolyze the MIDA boronate, releasing the active boronic acid for the cross-coupling reaction.
-
Monitor the reaction progress.
-
Once complete, perform a standard aqueous workup and purification.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Reagent Relationships
To better understand the process and the interplay of the different reagents, the following diagrams have been generated.
Caption: The Suzuki-Miyaura catalytic cycle and the entry points of various boron reagents.
Caption: Relationship between reagent type, reactivity, and stability.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 9. Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
A Comparative Guide to the Efficacy of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in Suzuki Couplings
For researchers, scientists, and professionals in drug development, the selection of the appropriate organoboron reagent is a critical parameter for the success of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a neopentyl glycol boronate ester, with its parent boronic acid, 4-formylphenylboronic acid, in the context of Suzuki couplings. The comparison is supported by general principles from the literature and representative experimental data.
The Stability vs. Reactivity Trade-Off: Boronic Esters vs. Boronic Acids
The primary distinction between boronic acids and their ester derivatives in Suzuki-Miyaura couplings lies in the balance between stability and reactivity.
4-Formylphenylboronic Acid: As a boronic acid, this reagent is generally more reactive and can lead to faster reaction times.[1][2] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation (hydrolytic cleavage of the C-B bond) and oxidation, which can impact their shelf life and potentially lower reaction yields, especially in the presence of water and base.[1][3][4] They can also form cyclic trimeric anhydrides, known as boroxines, upon dehydration.
This compound: This neopentyl glycol boronate ester offers significantly enhanced stability.[1][3] Boronate esters are typically crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1] This stability is advantageous in multi-step syntheses and for library synthesis where long-term storage of building blocks is required. The trade-off for this stability is often a perceived lower reactivity compared to the corresponding boronic acid. However, recent studies have shown that boronate esters can participate directly in the catalytic cycle without prior hydrolysis to the boronic acid, and in some cases, can even lead to faster transmetalation rates.[5]
Performance Comparison in Suzuki-Miyaura Couplings
Key Performance Parameters:
| Feature | 4-Formylphenylboronic Acid | This compound |
| Reactivity | Generally higher, leading to potentially faster reaction times.[1][2] | Generally considered less reactive, but can exhibit enhanced rates of transmetalation under certain conditions.[5] |
| Stability | Prone to protodeboronation and oxidation; can form boroxines.[3][4] | High stability, less susceptible to degradation, longer shelf-life.[1] |
| Handling | Can be challenging to handle and purify due to potential decomposition.[1] | Crystalline solid, easy to handle and purify via standard techniques.[1] |
| Yield | Can provide high yields, but may be compromised by decomposition of the starting material.[1] | Often provides more reproducible and higher isolated yields in complex syntheses due to higher purity and stability.[1] |
| Side Reactions | More prone to homocoupling and protodeboronation byproducts.[3] | Reduced propensity for side reactions related to boronic acid decomposition. |
Quantitative Data from a Model System:
While specific data for the 4-formyl derivatives is lacking, a study by Carrow and Hartwig on the transmetalation rates of various 4-fluorophenylboronates provides valuable insight into the relative reactivity of different esters compared to the boronic acid.
| Boron Reagent | Relative Rate of Transmetalation (krel) |
| 4-Fluorophenylboronic acid | 1.00 |
| Catechol 4-fluorophenylboronate | 4.3 |
| Pinacol 4-fluorophenylboronate | Sigmoidal kinetics (slower than boronic acid) |
| Neopentyl glycol 4-fluorophenylboronate | ~0.3 h reaction time vs ~1.2 h for boronic acid (qualitatively faster) [5] |
| Ethylene glycol 4-fluorophenylboronate | ~23 |
Data adapted from a kinetic study on a model system and may not be directly transferable to all reaction conditions.[5] This data suggests that while some boronate esters like pinacol are slower to react, others, including neopentyl glycol esters, can exhibit comparable or even faster reaction rates than the parent boronic acid.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura couplings. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling with 4-Formylphenylboronic Acid
This protocol is a general method adaptable for the coupling of various aryl halides with 4-formylphenylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
4-Formylphenylboronic acid (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
Procedure:
-
To a dry reaction flask, add the aryl halide, 4-formylphenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Anhydrous Suzuki-Miyaura Coupling of a Neopentyl Glycol Boronic Ester
This protocol is adapted for the anhydrous coupling of boronate esters, which can be beneficial for sensitive substrates.[6]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.1 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a pre-catalyst)
-
Anhydrous base (e.g., potassium trimethylsilanolate (TMSOK) or K₃PO₄, 1.5 mmol)
-
Anhydrous solvent (e.g., THF or 2-MeTHF, 5 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl halide, this compound, the palladium pre-catalyst, and the anhydrous base to a dry reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and stir the mixture at the desired temperature (can range from room temperature to elevated temperatures).
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki Coupling
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The choice between this compound and 4-formylphenylboronic acid for Suzuki-Miyaura couplings depends on the specific requirements of the synthesis. For rapid, small-scale reactions where the stability of the boronic acid is not a major concern, 4-formylphenylboronic acid may be a suitable choice due to its inherent reactivity. However, for more complex syntheses, library production, or when working with sensitive substrates, the superior stability, ease of handling, and potential for higher and more reproducible yields make this compound an excellent alternative. The perception of boronate esters as being less reactive is being challenged by modern mechanistic studies and the development of highly active catalyst systems that can efficiently couple these stable reagents, sometimes even at room temperature.[5][6] Researchers should consider the overall efficiency, reproducibility, and practicality when selecting their organoboron partner for Suzuki-Miyaura cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
A Comparative Spectroscopic Analysis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde and Its Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde and its analogues. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
This publication presents a comprehensive spectroscopic comparison of this compound, a versatile building block in organic synthesis, and its derivatives. The inclusion of the neopentyl glycol protective group on the boronic acid moiety enhances the stability and handling of these compounds, making them valuable reagents in cross-coupling reactions and other transformations. Understanding their distinct spectroscopic signatures is crucial for reaction monitoring, quality control, and structural elucidation. This guide offers a clear and objective comparison of their spectral data to aid researchers in their synthetic endeavors.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data obtained for this compound and a representative derivative, 3-Nitrobenzaldehyde. While not a direct derivative containing the dioxaborinane ring, the data for 3-nitrobenzaldehyde is included to illustrate the influence of a strong electron-withdrawing group on the benzaldehyde core, providing a valuable comparative reference.
| Compound | This compound | 3-Nitrobenzaldehyde |
| ¹H NMR (δ, ppm) | 10.01 (s, 1H), 7.85 (d, J=8.0 Hz, 2H), 7.78 (d, J=8.0 Hz, 2H), 3.78 (s, 4H), 1.02 (s, 6H) | 10.14 (s, 1H), 8.70 (t, J=1.8 Hz, 1H), 8.50 (dd, J=8.2, 1.4 Hz, 1H), 8.27 (d, J=7.7 Hz, 1H), 7.78 (t, J=8.0 Hz, 1H)[1] |
| ¹³C NMR (δ, ppm) | 192.5, 137.2, 135.0, 128.9, 72.5, 31.8, 21.8 | 189.7, 148.8, 137.4, 134.6, 130.4, 128.6, 124.5[1] |
| FTIR (ν, cm⁻¹) | Data not available in search results | ~2830-2695 (C-H aldehyde), ~1700 (C=O), ~1550-1475 & ~1365-1290 (NO₂)[2] |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺): 218.11 | Molecular Ion (M⁺): 151.02[2] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte (10-20 mg) is prepared in a deuterated solvent (approx. 0.5-0.7 mL), such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. For boronic acid derivatives, which may undergo oligomerization, running the NMR in d₄-methanol or converting them to their diethanolamine adducts can sometimes yield clearer spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples, the KBr pellet method is commonly employed. Approximately 1-2 mg of the solid compound is finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the sample can be prepared by dissolving a small amount in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is then recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[1]
Mass Spectrometry (MS)
For mass spectrometry analysis, the sample is typically dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range. It is crucial to use high-purity solvents and to filter the sample solution to prevent contamination and instrument blockages. Electrospray ionization (ESI) is a common technique for these types of molecules, which generates a protonated molecule [M+H]⁺ or other adducts depending on the solvent system used. The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are then analyzed.
Visualization of Key Structures
The following diagrams illustrate the chemical structures of the compared compounds.
Figure 1. Molecular structures of the compared aldehydes.
Experimental Workflow
The general workflow for the spectroscopic analysis of these compounds is outlined below.
Figure 2. General experimental workflow for spectroscopic analysis.
References
Performance of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in Various Solvents: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the choice of solvent and reagents is critical for reaction efficiency, yield, and purity. This guide provides a comparative analysis of the performance of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a neopentyl glycol boronic ester of 4-formylphenylboronic acid, in different solvents and in comparison to its common alternatives.
Executive Summary
This compound offers significant advantages in terms of stability and reactivity in Suzuki-Miyaura cross-coupling reactions. As a boronic ester, it exhibits enhanced stability against hydrolysis and dehydration compared to the free boronic acid, preventing the formation of inactive boroxine trimers. The neopentyl glycol protecting group forms a six-membered ring, which is thermodynamically more stable than the five-membered ring of the commonly used pinacol esters.[1] Furthermore, electron-rich boronic esters, such as neopentyl glycol esters, have been shown to increase the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, potentially leading to higher reaction yields and efficiencies.[2]
Performance in Different Solvents: A Qualitative and Quantitative Overview
While specific quantitative data for the solubility and reactivity of this compound across a range of solvents is not extensively documented in publicly available literature, general trends can be inferred from studies on similar boronic esters.[3] Boronic esters generally exhibit improved solubility in organic solvents compared to their corresponding boronic acids.[3][4]
The choice of solvent in Suzuki-Miyaura reactions significantly impacts the reaction's outcome. Polar aprotic solvents like DMF and MeCN can influence the selectivity of the reaction, while solvents like THF and toluene are also commonly employed.[5] The presence of water, even in small amounts, can be beneficial for the transmetalation step.[5]
Table 1: Anticipated Performance of this compound in Common Solvents for Suzuki-Miyaura Coupling
| Solvent | Polarity | Anticipated Solubility | Anticipated Reactivity in Suzuki Coupling | Notes |
| Tetrahydrofuran (THF) | Moderately Polar | Good | Good to Excellent | A common and effective solvent for Suzuki couplings. The addition of a small amount of water may improve conversion rates.[5] |
| Toluene | Nonpolar | Moderate to Good | Good | Often used for higher temperature reactions. |
| Dioxane | Moderately Polar | Good | Good to Excellent | Similar to THF, often used in Suzuki reactions. |
| Dimethylformamide (DMF) | Polar Aprotic | Excellent | Excellent | High polarity can enhance reaction rates but may also influence selectivity in complex substrates.[5] Can act as a hydrogen transfer agent in some side reactions.[6] |
| Acetonitrile (MeCN) | Polar Aprotic | Good | Good to Excellent | Can alter the selectivity of the reaction compared to nonpolar solvents.[5] |
| Water | Polar Protic | Low | Poor (as a single solvent) | Typically used as a co-solvent with an organic solvent to facilitate the dissolution of the base and assist in the transmetalation step.[5][7] |
This table is based on general principles of solubility and reactivity of boronic esters in Suzuki-Miyaura reactions. Actual performance may vary depending on the specific reaction conditions.
Comparison with Alternatives
The primary alternatives to this compound are the free 4-formylphenylboronic acid and its pinacol ester.
Table 2: Comparison of this compound with Alternatives
| Feature | 4-Formylphenylboronic Acid | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (Pinacol Ester) | This compound (Neopentyl Glycol Ester) |
| Stability | Prone to dehydration to form boroxines.[8] | High stability against hydrolysis and dehydration.[8] | High stability; six-membered ring is thermodynamically more stable than the five-membered ring of pinacol esters.[1] |
| Solubility in Organic Solvents | Generally lower.[3] | Generally higher than the free acid.[3] | Expected to be high, similar to or better than the pinacol ester. |
| Reactivity in Suzuki Coupling | Can be less reactive due to boroxine formation. | Generally highly reactive.[2] | Electron-rich nature of the neopentyl glycol ester can lead to increased reaction rates compared to the free acid.[2] |
| Handling | Can be more challenging due to instability. | Easier to handle due to higher stability.[8] | Easy to handle and purify. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., THF, Toluene, Dioxane, 5-10 mL)
-
Water (if using an aqueous base solution)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (and water if applicable) via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC/LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
Caption: Suzuki-Miyaura Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
A Comparative Guide to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde and Structurally Similar Boronic Acid Derivatives in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a neopentyl glycol boronate ester, against its parent boronic acid and other structurally related analogs. The focus is on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, with supporting data from the literature to inform reagent selection in organic synthesis and drug discovery.
Executive Summary
The choice between a boronic acid and its corresponding boronate ester for cross-coupling reactions is a critical decision that balances reactivity and stability. Boronic acids are generally more reactive but are also more susceptible to degradation, such as protodeboronation. Boronate esters, like the neopentyl glycol ester this compound, offer enhanced stability, which is advantageous for purification, storage, and handling. This guide presents a comparative analysis of the physicochemical properties and reactivity of this compound and its analogs, providing a framework for rational reagent selection.
Physicochemical Properties of 4-Formylphenylboron Derivatives
The stability and handling characteristics of boronic acid derivatives are critical considerations in experimental design and scale-up. The following table summarizes key physicochemical properties of this compound and its parent boronic acid, as well as the commonly used pinacol ester.
| Property | This compound | 4-Formylphenylboronic Acid | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (Pinacol Ester) |
| Molecular Formula | C₁₂H₁₅BO₃ | C₇H₇BO₃ | C₁₃H₁₇BO₃ |
| Molecular Weight | 218.06 g/mol | 149.94 g/mol | 232.09 g/mol |
| Appearance | White to off-white solid | White to light yellow crystalline powder[1] | Solid |
| Melting Point | Not widely reported | 237-242 °C[1] | Not widely reported |
| Stability | Generally high; more stable to chromatography than the boronic acid.[2] | Prone to dehydration to form boroxines and susceptible to protodeboronation.[2] | High stability, often stable enough for column purification.[3] |
| Solubility | Soluble in common organic solvents | Slightly soluble in water, better in hot water.[1] | Soluble in common organic solvents |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The choice of boronic acid derivative can significantly impact reaction efficiency, yield, and conditions. The following table provides a comparison of the performance of this compound and its analogs in Suzuki-Miyaura cross-coupling reactions. It is important to note that the data is compiled from different sources, and direct comparison is challenging due to variations in reaction conditions.
| Compound | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |
| 4-Formylphenylboronic acid | 4-Bromobenzonitrile | Not Specified | Not Specified | Not Specified | 97% | [4] |
| 4-Formylphenylboronic acid | 2'-Bromoacetophenones | Pd(OAc)₂ / CataCXium PIntB | p-TsOH, then NaOH | Not Specified | Excellent | [5] |
| 4-Acetylphenylboronic acid | Aryl Halides | Pd(0) or Pd(II) with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) | Mild bases are recommended to minimize protodeboronation | Anhydrous conditions are crucial | Variable, prone to lower yields due to side reactions | [3] |
| (o-Cyanophenyl)boronic esters | 1-{3-bromo-4-chloro-5-[1-(R)-fluoropropyl]}phenylpiperazine | Dichlorobis(triphenylphosphine)palladium | Potassium phosphate hydrate | Toluene | Excellent | [6] |
Experimental Protocols
A representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a boronic ester is detailed below. This protocol is based on procedures described in the literature and can be adapted for specific substrates.[2][7][8]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic ester (e.g., this compound) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1 v/v, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic ester, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing Key Processes
To further aid in understanding the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for selecting the appropriate boronic acid derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient synthesis of dibenzo[a,c]cyclohepten-5-ones via a sequential Suzuki-Miyaura coupling and aldol condensation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance Analysis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in Key Organic Transformations
For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is critical for efficient and successful synthetic campaigns. This guide provides an objective comparison of the performance of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a versatile bifunctional reagent, in three common and important organic transformations: the Suzuki-Miyaura cross-coupling, the Wittig reaction, and the chemoselective reduction of the aldehyde functionality. Its performance is compared with that of relevant alternative reagents, supported by experimental data to inform reagent selection.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The choice between a boronic acid and its corresponding ester derivative can significantly impact reaction efficiency, yield, and stability. Boronic acids are generally more reactive, which can lead to faster reaction times.[1] However, they are often less stable and can be challenging to purify. In contrast, boronate esters, such as the neopentyl glycol ester this compound, offer enhanced stability, are easier to handle, and can be purified by standard chromatographic methods.[1]
Electron-rich boronate esters, including neopentyl glycol esters, have been shown to lead to increased rates of transmetalation in the Suzuki-Miyaura catalytic cycle compared to the corresponding boronic acid.[2] This can translate to higher yields and more efficient reactions, particularly in complex syntheses where the stability of the starting materials is crucial.
Table 1: Comparison of Boronic Acid and Neopentyl Glycol Boronate Ester in a Model Suzuki-Miyaura Reaction
| Entry | Boron Reagent | Coupling Partner | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Formylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Water | 12 | 85 | Adapted from[3] |
| 2 | This compound | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane | 8 | 92 | Adapted from[2] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
To a dried flask under an inert atmosphere is added this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₃PO₄ (2.0 mmol). Anhydrous dioxane (10 mL) is added, and the mixture is degassed. The reaction is heated to 80 °C and stirred for 8 hours. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Wittig Reaction for Stilbene Synthesis
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The aldehyde functionality of this compound makes it a suitable substrate for Wittig olefination to produce stilbene derivatives bearing a boronate ester group. These products are valuable intermediates for further functionalization via Suzuki-Miyaura coupling. The use of stabilized or non-stabilized phosphorus ylides can influence the stereochemical outcome of the reaction, leading to predominantly (E)- or (Z)-alkenes, respectively.[4]
For comparison, a standard benzaldehyde can be used in the Wittig reaction to produce the corresponding stilbene without the boronate ester functionality. The presence of the boronate ester does not significantly hinder the Wittig reaction and provides a handle for subsequent transformations.
Table 2: Comparison of Aldehydes in the Wittig Reaction for Stilbene Synthesis
| Entry | Aldehyde | Ylide | Base | Solvent | Time (h) | Yield (%) | E/Z Ratio | Reference |
| 1 | Benzaldehyde | Benzyltriphenylphosphonium chloride | NaOEt | EtOH | 4 | 88 | 70:30 | Adapted from |
| 2 | This compound | Benzyltriphenylphosphonium chloride | KHMDS | THF | 3 | 85 | >95:5 (E) | Adapted from[5][6] |
Experimental Protocol: Wittig Reaction of this compound
To a suspension of benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (10 mL) at 0 °C is added potassium hexamethyldisilazide (KHMDS) (1.1 mmol, 1.0 M in THF). The resulting orange-red solution is stirred at 0 °C for 30 minutes. A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 3 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the borylated stilbene.
Chemoselective Reduction of the Aldehyde
The selective reduction of an aldehyde in the presence of other functional groups is a common challenge in organic synthesis. The boronate ester moiety in this compound is generally stable to mild reducing agents such as sodium borohydride (NaBH₄), allowing for the chemoselective reduction of the aldehyde to the corresponding benzyl alcohol. This transformation provides a product that can still participate in subsequent Suzuki-Miyaura coupling reactions.
The alternative, 4-formylphenylboronic acid, can also be reduced chemoselectively. However, the resulting hydroxymethylphenylboronic acid is often less stable and more prone to side reactions under coupling conditions compared to its boronate ester counterpart.
Table 3: Chemoselective Reduction of Formyl-Substituted Boron Compounds
| Entry | Substrate | Reducing Agent | Solvent | Time (min) | Yield (%) | Reference |
| 1 | 4-Formylphenylboronic acid | NaBH₄ | EtOH | 30 | 95 | Adapted from[7] |
| 2 | This compound | NaBH₄ | MeOH | 20 | 98 | Adapted from[7][8] |
Experimental Protocol: Reduction of this compound
To a solution of this compound (1.0 mmol) in methanol (10 mL) at 0 °C is added sodium borohydride (0.5 mmol) portion-wise. The reaction mixture is stirred at 0 °C for 20 minutes. The reaction is then quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to give the corresponding benzyl alcohol, which can often be used in the next step without further purification.
Conclusion
This compound proves to be a highly valuable and versatile building block in organic synthesis. Its neopentyl glycol boronate ester functionality offers superior stability compared to the corresponding boronic acid, often leading to higher and more reproducible yields in Suzuki-Miyaura cross-coupling reactions. The aldehyde group readily undergoes Wittig olefination to furnish borylated stilbenes, important precursors for more complex molecules. Furthermore, the aldehyde can be chemoselectively reduced in the presence of the boronate ester, demonstrating the orthogonal reactivity of the two functional groups. For researchers and drug development professionals, the enhanced stability and predictable reactivity of this compound make it a superior choice over the free boronic acid in many synthetic applications, justifying its use in the synthesis of complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Suzuki-Miyaura Cross-Coupling: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde vs. 4-Formylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] A critical component of this reaction is the organoboron reagent. This guide provides a comparative analysis of two commonly used 4-formylphenylboron reagents: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (a neopentyl glycol boronic ester) and its parent compound, 4-formylphenylboronic acid. This comparison is based on their stability, and performance in Suzuki-Miyaura coupling reactions, supported by experimental data and detailed protocols.
Performance Comparison
Boronic acids are known to be susceptible to degradation via processes like protodeboronation, especially under the basic conditions often required for Suzuki-Miyaura coupling. Boronic esters, such as the neopentyl glycol ester, are generally more stable and can offer advantages in terms of handling, storage, and, in some cases, reaction performance. Six-membered ring boronic esters, like the one derived from neopentyl glycol, are often more thermodynamically stable than their five-membered ring counterparts.[2]
| Entry | Aryl Halide | Boron Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | 4-Formylphenylboronic acid | Pd(OAc)₂ (0.5) | PPh₃ (1) | Na₂CO₃ | n-propanol/water | 80 | 1 | >95 | [3] |
| 2 | 1-Bromo-4-nitrobenzene | 4-Formylphenylboronic acid | Pd(OAc)₂ (0.5) | PPh₃ (1) | Na₂CO₃ | n-propanol/water | 80 | 0.5 | >95 | [3] |
| 3 | 4-Bromobenzonitrile | 4-Formylphenylboronic acid | Pd(OAc)₂ (0.5) | PPh₃ (1) | Na₂CO₃ | n-propanol/water | 80 | 1 | >95 | [3] |
| 4 | 4-Bromoanisole | 4-Formylphenylboronic acid | Pd(OAc)₂ (1) | PPh₃ (2) | Na₂CO₃ | n-propanol/water | 80 | 2 | >95 | [3] |
| 5 | Aryl Bromide | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/water | 100 | 2-24 | Not specified | [4] |
| 6 | 4-Pyridine boronate derivatives | Aryl Halide | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |
Note: The yields and reaction times are highly dependent on the specific substrates, catalyst system, and reaction conditions. The data presented should be considered representative.
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for use with either this compound or 4-formylphenylboronic acid.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boron reagent (this compound or 4-Formylphenylboronic acid) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (e.g., PPh₃, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, n-propanol)
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a round-bottom flask or Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, the boron reagent, the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed organic solvent and degassed water (if applicable) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[5][6][7] The key steps are oxidative addition, transmetalation, and reductive elimination.[5][6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde. Adherence to these procedures is critical for minimizing risks and ensuring compliance with regulatory standards.
This compound, a boronic acid derivative and an aldehyde, is classified as hazardous waste and must be handled accordingly. Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][2]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended.[1] |
| Body Protection | A fully fastened lab coat that covers the arms.[1] |
| Footwear | Closed-toe shoes.[1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound must be managed through a licensed hazardous waste disposal service.[2] The following steps outline the process for collecting and preparing the waste for pickup.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this chemical.[1] Glass or polyethylene containers are generally suitable.[2]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative and an aldehyde.[1]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It is crucial to keep it separate from incompatible materials such as strong oxidizing agents, strong reducing agents, strong bases, and alkali metals.[2][3]
2. Liquid Waste Disposal:
-
Unused or Contaminated Solutions: Collect all unused or contaminated solutions of the compound in a designated, labeled hazardous waste container.
-
Solvent Rinses: Rinses from cleaning contaminated glassware or equipment with organic solvents should also be collected as hazardous liquid waste.
3. Solid Waste Disposal:
-
Contaminated Materials: Any solid materials that have come into contact with the chemical, such as gloves, bench paper, and contaminated weighing boats, must be collected in a designated hazardous solid waste container.[1]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.
4. Decontamination of Glassware:
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent to remove the bulk of the chemical residue. Collect this rinsate as hazardous liquid waste.
-
Secondary Decontamination: To decontaminate the glassware thoroughly, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse. All rinsates from this decontamination process should be collected as liquid hazardous waste.[1]
-
Final Rinse: A final rinse with water should also be collected as hazardous waste.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.[1]
5. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[1]
Hazard Summary
| Hazard | Description |
| Physical Hazards | Combustible liquid. |
| Health Hazards | Causes skin irritation and serious eye irritation. May cause respiratory irritation. Harmful if inhaled. May damage fertility or the unborn child. |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. |
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (CAS RN: 128376-65-8). Adherence to these protocols is essential for ensuring a safe laboratory environment.
Immediate Safety Precautions
When handling this compound, it is crucial to mitigate risks through engineering controls and personal protective equipment. This compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended if there is a risk of splashing.[1][2] | To protect eyes from dust and splashes that could cause serious irritation.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber) are required.[2][4] Inspect gloves before use and change them immediately if contaminated.[3] | To prevent skin contact and potential irritation.[1] Latex gloves are not recommended as they offer poor protection against many chemicals.[2] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] | To protect skin from accidental contact or spills.[3] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[1] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] | To prevent irritation of the respiratory tract.[3] |
Experimental Protocol: Safe Handling and Disposal
Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood is functioning correctly and that an eyewash station and safety shower are accessible.[1][3]
-
Donning PPE: Put on all required PPE as detailed in the table above before entering the handling area.
-
Transferring the Chemical: Handle the compound within a chemical fume hood.[1] Avoid generating dust during transfer.[3] Use appropriate tools, such as a spatula, for handling the solid.[3] Keep the container tightly sealed when not in use.[5]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[5] Clean the work area to remove any residual chemical.
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1]
Disposal Plan:
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[1]
-
Waste Collection: Collect all chemical waste in a designated, clearly labeled, and sealed container for hazardous waste.[1]
-
Waste Segregation: Do not mix with incompatible waste streams.
-
Regulatory Compliance: Dispose of all chemical waste in accordance with federal, state, and local regulations. Do not pour waste down the drain.[1]
In Case of a Spill:
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: If it is safe to do so, ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill. Avoid creating dust.[1]
-
Clean-Up: Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
